1-(4-Bromophenyl)pyrrolidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINFEFUSAQRZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997939 | |
| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-32-7 | |
| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromophenyl)pyrrolidin-2-one. As a member of the N-aryl pyrrolidinone class of heterocyclic compounds, this molecule holds significant interest for the medicinal chemistry and drug development community. The pyrrolidinone core is a well-established pharmacophore present in a variety of biologically active agents, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[1][2] The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for further chemical modifications through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.[3] This guide will delve into the key physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and the reactivity of this compound, with a focus on its utility in the development of novel therapeutics, particularly central nervous system and anti-inflammatory agents.[3]
Physicochemical Properties
This compound is a solid at room temperature and should be stored in a dry, sealed container.[3] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7661-32-7 | [3] |
| Molecular Formula | C₁₀H₁₀BrNO | [3] |
| Molecular Weight | 240.10 g/mol | [3] |
| Boiling Point | 423.2 °C at 760 mmHg | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| MDL Number | MFCD00138502 | [3] |
Synthesis of this compound
The primary route to synthesizing this compound involves the N-arylation of 2-pyrrolidinone. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods facilitate the formation of a carbon-nitrogen bond between the lactam nitrogen and the aryl halide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] This reaction offers high functional group tolerance and generally proceeds under milder conditions compared to the classical Ullmann condensation.
Caption: Buchwald-Hartwig amination workflow for the synthesis of this compound.
Experimental Protocol (Representative):
-
To an oven-dried Schlenk flask, add 2-pyrrolidinone (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and ligand (e.g., Xantphos, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[5] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.
Caption: Ullmann condensation workflow for the synthesis of this compound.
Experimental Protocol (Representative):
-
In a sealable reaction vessel, combine 2-pyrrolidinone (1.5 mmol), 1-bromo-4-iodobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (DMSO) as the solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring and the 1,4-disubstituted benzene ring.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.8 ppm), each integrating to 2H, corresponding to the AA'BB' spin system of the p-substituted phenyl ring.
-
Pyrrolidinone Protons:
-
A triplet for the two protons adjacent to the nitrogen (N-CH₂), typically in the range of δ 3.6-4.0 ppm.
-
A triplet for the two protons adjacent to the carbonyl group (C=O-CH₂), usually found between δ 2.4-2.8 ppm.
-
A multiplet (quintet) for the central two protons of the pyrrolidinone ring (CH₂-CH₂-CH₂), expected around δ 2.0-2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.
-
Carbonyl Carbon: A signal in the downfield region, typically δ 174-178 ppm.
-
Aromatic Carbons: Four signals for the phenyl ring. The carbon attached to the nitrogen will be in the δ 138-142 ppm range. The carbon bearing the bromine atom will appear around δ 115-120 ppm. The remaining two aromatic CH carbons will have signals in the δ 120-135 ppm region.
-
Pyrrolidinone Carbons:
-
The carbon adjacent to the nitrogen (N-CH₂) is expected around δ 48-52 ppm.
-
The carbon adjacent to the carbonyl group (C=O-CH₂) will likely be in the δ 30-35 ppm range.
-
The central carbon of the pyrrolidinone ring (CH₂-CH₂-CH₂) should appear at approximately δ 17-21 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the amide carbonyl group.
-
C=O Stretch (Amide I): A strong, sharp peak typically observed in the range of 1680-1710 cm⁻¹.
-
C-N Stretch: A medium intensity band around 1250-1350 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (out-of-plane): A strong band characteristic of 1,4-disubstitution, typically around 800-850 cm⁻¹.
-
C-Br Stretch: A weak to medium band in the fingerprint region, usually below 600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 240 and 242 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom. Key fragmentation patterns would likely involve the loss of the carbonyl group and fragmentation of the pyrrolidinone ring.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of the aryl bromide moiety, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the synthesis of diverse libraries of compounds for biological screening.
Caption: Key cross-coupling reactions of this compound.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[6] This reaction is widely used in the pharmaceutical industry to construct biaryl structures.
Experimental Protocol (Representative):
-
In a reaction vessel, dissolve this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the biaryl product.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable route to stilbene and cinnamate derivatives.[7]
Experimental Protocol (Representative):
-
To a flask, add this compound (1.0 mmol), an alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL).
-
Heat the reaction mixture under an inert atmosphere to 80-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[8] this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications.
-
Central Nervous System (CNS) Agents: The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs. The ability to functionalize the phenyl ring of this compound allows for the exploration of new derivatives with potential neuroprotective or cognitive-enhancing properties.[3]
-
Anti-inflammatory Agents: Pyrrolidinone derivatives have been investigated for their anti-inflammatory effects. The synthetic accessibility of a diverse range of analogs from this compound makes it an attractive starting material for the development of new anti-inflammatory drug candidates.[3]
-
Anticancer Agents: The N-aryl pyrrolidinone scaffold has been explored for its potential as an anticancer agent.[2] The versatility of cross-coupling reactions on the bromophenyl moiety enables the synthesis of compounds with tailored substitutions to optimize anticancer activity.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via established N-arylation methods and the reactivity of its aryl bromide group in cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The established biological significance of the pyrrolidinone core suggests that derivatives of this compound hold considerable promise for the development of novel therapeutic agents. This guide provides a foundational understanding of the chemical properties and utility of this compound, intended to facilitate further research and innovation in the field of drug discovery.
References
- 1. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Bromophenyl)pyrrolidin-2-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)pyrrolidin-2-one
Abstract
Foundational Strategy: Synthesis and Purity Assessment
Before any structural analysis can be meaningful, the provenance and purity of the analyte must be established. The synthetic route informs the potential impurity profile, which is critical for accurate data interpretation. This compound is typically synthesized via the condensation of 4-bromoaniline and γ-butyrolactone, a reaction that proceeds at elevated temperatures.
Experimental Protocol: Synthesis
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (1.0 eq) and γ-butyrolactone (1.2 eq).
-
Reaction Conditions: Heat the mixture to 180-200°C using a heating mantle. The reaction is typically run neat (without solvent).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 4-bromoaniline starting material is a key indicator of reaction completion.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The resulting crude solid is then purified. Recrystallization from an appropriate solvent system (e.g., ethanol/water) is often sufficient to yield a high-purity crystalline solid.[1]
Rationale and Purity Validation
The primary impurities to anticipate are unreacted starting materials. Establishing the purity of the final compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is an excellent method for this, providing a quantitative purity value (e.g., >98%). This step ensures that the subsequent spectroscopic data represents the target compound and not a mixture.
The Elucidation Workflow: An Integrated Spectroscopic Approach
No single analytical technique can definitively prove a structure.[3][4] True confidence is achieved by integrating data from multiple, orthogonal techniques. The workflow below illustrates the logical process of acquiring and interpreting data to arrive at an unambiguous structural assignment.
Caption: A logical workflow demonstrating the synergy between synthesis, purification, and orthogonal analytical techniques.
Data Interpretation: Building the Molecular Picture
Mass Spectrometry (MS): The Molecular Formula
The first step in analyzing an unknown is to determine its molecular weight and formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable methods.
-
Trustworthiness: The most critical piece of evidence from the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, one at [M]⁺ and one at [M+2]⁺. This is a definitive indicator of the presence of a single bromine atom.
-
Expected Data:
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides a rapid and reliable confirmation of the key functional groups present in the molecule.
-
Expertise & Experience: For this molecule, the most diagnostic absorption is the carbonyl (C=O) stretch of the tertiary amide (lactam). Its position is sensitive to ring strain and conjugation. We expect a strong, sharp band in the 1680-1700 cm⁻¹ region. The absence of N-H stretching bands (typically ~3300 cm⁻¹) confirms the nitrogen is tertiary, as expected.
-
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong, Sharp | Amide C=O Stretch (Lactam) |
| ~1590, ~1490 | Medium-Strong | Aromatic C=C Bending |
| ~1350 | Medium | C-N Stretch |
| ~820 | Strong | para-Substituted Benzene C-H Bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity
NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[7][8] Both ¹H and ¹³C NMR are required for a complete assignment.
-
Expertise & Experience: The key to interpreting the NMR spectra lies in understanding how the electron-withdrawing bromophenyl group and the lactam ring influence the chemical shifts of the protons and carbons. The para-substitution on the aromatic ring will produce a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets. The three sets of methylene (-CH₂-) protons on the pyrrolidinone ring will each have a unique chemical shift and will be coupled to their neighbors, resulting in triplets and a multiplet.
-
Data Summary: Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Technique | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.55 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (Aromatic, ortho to N) |
| ~7.48 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (Aromatic, ortho to Br) | |
| ~3.85 | t, J ≈ 7.0 Hz | 2H | H-5 (CH₂ next to N) | |
| ~2.60 | t, J ≈ 8.1 Hz | 2H | H-3 (CH₂ next to C=O) | |
| ~2.15 | p, J ≈ 7.5 Hz | 2H | H-4 (Central CH₂) | |
| ¹³C NMR | ~174.5 | C-2 (Carbonyl C=O) | ||
| ~138.5 | C-1' (Aromatic C-N) | |||
| ~132.3 | C-3', C-5' (Aromatic CH) | |||
| ~121.0 | C-2', C-6' (Aromatic CH) | |||
| ~119.0 | C-4' (Aromatic C-Br) | |||
| ~49.0 | C-5 (CH₂ next to N) | |||
| ~32.5 | C-3 (CH₂ next to C=O) | |||
| ~18.0 | C-4 (Central CH₂) |
Note: J = coupling constant in Hertz (Hz), d = doublet, t = triplet, p = pentet (multiplet).
Conclusion: Authoritative Structural Confirmation
The structure of this compound is authoritatively confirmed by the congruence of all collected data. Mass spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom through its distinct isotopic signature. IR spectroscopy verifies the presence of the critical lactam carbonyl functional group and the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon environments and their connectivity, perfectly matching the proposed structure. This integrated, multi-technique approach provides a self-validating system, ensuring the highest level of scientific integrity for its use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one
Introduction: The Significance of 1-(4-Bromophenyl)pyrrolidin-2-one in Drug Discovery and Development
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrrolidinone ring attached to a bromophenyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. The pyrrolidinone core is a prevalent motif in many pharmaceuticals, while the bromine atom serves as a key functional handle for further molecular elaboration through various cross-coupling reactions.[1][2] This makes this compound a crucial intermediate in the development of drug candidates targeting the central nervous system and inflammatory conditions.[1] Its utility also extends to the construction of complex heterocyclic systems and as a component in peptide mimetics.[1]
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental considerations, and practical applications. We will delve into the nuances of reaction mechanisms and provide detailed protocols to enable researchers to confidently and efficiently synthesize this important compound.
Core Synthetic Strategies: A Tale of Two Catalysts
The construction of the C-N bond between the pyrrolidinone nitrogen and the bromophenyl ring is the cornerstone of synthesizing this compound. Two major catalytic systems have proven to be highly effective for this transformation: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[3][4][5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a go-to strategy for the synthesis of aryl amines and amides.[3]
Mechanism and Rationale:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, pyrrolidin-2-one), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[4]
The choice of ligand is critical to the success of the reaction. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps.[6] The selection of the base is also crucial; common choices include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), which are strong enough to deprotonate the pyrrolidin-2-one.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example for the synthesis of this compound via Buchwald-Hartwig amination.
-
Reagents and Materials:
-
1,4-Dibromobenzene
-
Pyrrolidin-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dibromobenzene (1.0 equivalent) and pyrrolidin-2-one (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Challenger: Copper-Catalyzed N-Arylation
While palladium catalysis is highly effective, copper-catalyzed N-arylation reactions have emerged as a more economical and sometimes more sustainable alternative.[7] These reactions, often referred to as Ullmann-type couplings, have seen significant advancements, allowing for milder reaction conditions and broader substrate scope than their historical counterparts.
Mechanism and Rationale:
Modern copper-catalyzed N-arylation of amides and lactams can proceed through various mechanisms, often involving a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. In a typical scenario, a Cu(I) catalyst reacts with the aryl halide. The resulting intermediate then coordinates with the deprotonated lactam. Reductive elimination from a higher-valent copper species then furnishes the N-aryl lactam and regenerates the active copper catalyst.
Recent developments have demonstrated that these reactions can be performed under ligand-free conditions, simplifying the experimental setup.[8] For instance, a copper-catalyzed arylation of lactams with arylboronic acids has been reported to proceed efficiently in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[8]
Experimental Protocol: A Ligand-Free Approach
This protocol outlines a ligand-free, copper-catalyzed synthesis of this compound using an arylboronic acid.[8]
-
Reagents and Materials:
-
4-Bromophenylboronic acid
-
Pyrrolidin-2-one
-
Copper(I) iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vial, combine 4-bromophenylboronic acid (1.0 equivalent), pyrrolidin-2-one (1.2 equivalents), and CuI (10 mol%).
-
Add DMSO as the solvent.
-
Add TBHP (2.0 equivalents) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Comparative Analysis of Synthetic Pathways
| Feature | Buchwald-Hartwig Amination (Palladium-Catalyzed) | N-Arylation (Copper-Catalyzed) |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is more abundant and less expensive) |
| Ligand Requirement | Often requires expensive and complex phosphine ligands | Can often be performed ligand-free |
| Reaction Conditions | Generally requires strictly anhydrous and inert conditions | Can be more tolerant to air and moisture |
| Substrate Scope | Very broad, well-established for a wide range of aryl halides and amines | Good, but can be more substrate-dependent |
| Yields | Typically high to excellent | Moderate to excellent |
| Green Chemistry | Less favorable due to precious metal catalyst and organic solvents | More favorable due to earth-abundant catalyst |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process with robust and reliable methods available to researchers. The choice between a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed N-arylation will depend on factors such as cost, scale, and available resources. While the Buchwald-Hartwig reaction remains a highly versatile and high-yielding method, the development of more sustainable and economical copper-catalyzed systems presents an attractive alternative.
Future research in this area will likely focus on further refining copper-catalyzed methodologies to expand their substrate scope and improve their efficiency, potentially through the development of novel, inexpensive ligands or more active catalyst systems. Additionally, the exploration of flow chemistry for the continuous production of this compound could offer significant advantages in terms of safety, scalability, and process control.[9]
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. BJOC - Recent advances in copper-catalyzed asymmetric coupling reactions [beilstein-journals.org]
- 8. Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-(4-Bromophenyl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)pyrrolidin-2-one, with the CAS Number 7661-32-7, is a significant synthetic intermediate in the field of organic chemistry and drug discovery.[1] Its molecular structure, featuring a bromophenyl group attached to a pyrrolidinone ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including potential central nervous system agents and anti-inflammatory compounds.[1] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of elaborate aromatic systems.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in synthetic applications.
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 7661-32-7 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C=O", pos="1.2,-2.0!"]; C_aryl_1 [label="C", pos="1.5,0.8!"]; C_aryl_2 [label="C", pos="2.8,0.4!"]; C_aryl_3 [label="C", pos="3.8,1.2!"]; C_aryl_4 [label="C", pos="3.5,2.5!"]; C_aryl_5 [label="C", pos="2.2,2.9!"]; C_aryl_6 [label="C", pos="1.2,2.1!"]; Br [label="Br", pos="4.8,3.3!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1; C_aryl_4 -- Br; }
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinone ring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' (Aromatic) |
| ~7.45 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' (Aromatic) |
| ~3.85 | t (J ≈ 7.0 Hz) | 2H | H-5 (Pyrrolidinone) |
| ~2.60 | t (J ≈ 8.0 Hz) | 2H | H-3 (Pyrrolidinone) |
| ~2.15 | p (J ≈ 7.5 Hz) | 2H | H-4 (Pyrrolidinone) |
Interpretation:
-
Aromatic Region (7.40-7.60 ppm): The para-substituted bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom (H-3' and H-5') are expected to be slightly upfield compared to the protons ortho to the nitrogen-substituted carbon (H-2' and H-6') due to the electron-withdrawing nature of the bromine. Aromatic proton signals typically appear in the range of 6.5-8.0 ppm.[3]
-
Pyrrolidinone Ring:
-
The methylene protons adjacent to the nitrogen atom (H-5) are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen.
-
The methylene protons adjacent to the carbonyl group (H-3) will also be deshielded.
-
The methylene protons at the 4-position (H-4) are expected to be the most upfield of the pyrrolidinone protons and will appear as a pentet (or quintet) due to coupling with both neighboring methylene groups.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (Carbonyl) |
| ~138.0 | C-1' (Aromatic) |
| ~132.0 | C-3', C-5' (Aromatic) |
| ~121.0 | C-2', C-6' (Aromatic) |
| ~119.0 | C-4' (Aromatic, C-Br) |
| ~49.0 | C-5 (Pyrrolidinone) |
| ~31.0 | C-3 (Pyrrolidinone) |
| ~18.0 | C-4 (Pyrrolidinone) |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of 170-180 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the bromine atom (C-4') will be shielded relative to the other substituted aromatic carbon (C-1'). Aromatic carbons generally resonate between 110-150 ppm.[3]
-
Pyrrolidinone Carbons: The chemical shifts of the pyrrolidinone carbons are influenced by their proximity to the nitrogen and carbonyl groups. The carbon adjacent to the nitrogen (C-5) will be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1350 | Medium | C-N Stretch |
| ~1070 | Strong | C-Br Stretch |
| ~820 | Strong | p-Disubstituted Benzene C-H Bend |
Interpretation:
-
C=O Stretch: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam (a cyclic amide). Conjugation with the aromatic ring can slightly lower this frequency.
-
Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4]
-
Aliphatic C-H Stretches: The methylene groups of the pyrrolidinone ring will show C-H stretching absorptions in the 2950-2850 cm⁻¹ range.
-
C-N Stretch: The stretching vibration of the C-N bond in the lactam is expected to appear in the 1400-1300 cm⁻¹ region.
-
C-Br Stretch: A strong absorption band in the fingerprint region, typically around 1070 cm⁻¹, can be attributed to the C-Br stretching vibration.
-
Out-of-Plane Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum Data (EI):
| m/z | Relative Intensity | Assignment |
| 241/239 | High | [M]⁺ (Molecular Ion) |
| 185/183 | Moderate | [M - C₂H₂O]⁺ |
| 157/155 | Moderate | [M - C₄H₅NO]⁺ |
| 84 | High | [C₄H₆NO]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak is expected at m/z 239 and 241 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Pathways:
-
Loss of ketene (C₂H₂O): A common fragmentation pathway for N-acyl compounds is the loss of ketene, leading to ions at m/z 183 and 185.
-
Cleavage of the pyrrolidinone ring: Cleavage of the N-C(aryl) bond can lead to the formation of the bromophenyl radical and the [C₄H₆NO]⁺ ion at m/z 84. Conversely, cleavage can also result in the formation of the bromophenyl cation [C₆H₄Br]⁺ at m/z 155 and 157.
-
Loss of the entire pyrrolidinone moiety: Fragmentation can lead to the loss of the entire pyrrolidinone ring, resulting in the bromobenzene radical cation at m/z 155 and 157.
-
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition (Electron Ionization - EI):
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on established principles and data from analogous structures, these predictions offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a practical guide for obtaining empirical data, which remains the gold standard for structural elucidation.
References
A Technical Guide to the Crystal Structure of 1-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Analysis, and Implications for Drug Discovery
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] 1-(4-Bromophenyl)pyrrolidin-2-one is a key intermediate whose three-dimensional structure provides critical insights for rational drug design. This guide offers an in-depth examination of its molecular architecture, elucidated through the powerful technique of single-crystal X-ray diffraction (SC-XRD). We present a comprehensive overview covering the synthesis of the compound, the principles of crystal growth, the methodology of SC-XRD, and a detailed analysis of the resulting crystal structure. By exploring the molecule's conformation and the intricate network of intermolecular interactions that govern its crystal packing, we provide researchers, scientists, and drug development professionals with a foundational understanding essential for advancing structure-activity relationship (SAR) studies and developing novel therapeutics.
Introduction: The Significance of the Pyrrolidinone Scaffold
N-substituted 2-pyrrolidinone derivatives represent a privileged class of heterocyclic compounds, frequently encountered in both natural products and synthetic pharmaceuticals.[1] The five-membered lactam ring is a versatile structural motif present in molecules with a wide range of biological activities, including anticonvulsant, anti-HIV, and anticancer properties.[1][3] The widespread interest in this scaffold is due to its ability to explore pharmacophore space effectively, its contribution to molecular stereochemistry, and its non-planar nature, which provides enhanced three-dimensional coverage.[2][[“]]
The title compound, this compound, serves as a valuable building block in organic synthesis. The presence of a bromine atom on the phenyl ring makes it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular frameworks.[5] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for this purpose, providing unambiguous information on bond lengths, bond angles, and the spatial orientation of functional groups.[6][7] This structural data is indispensable for computational modeling, understanding intermolecular interactions, and ultimately, designing new drug candidates with enhanced efficacy and specificity.
Experimental Methodology
Synthesis of this compound
The synthesis of N-aryl lactams can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly effective strategy for forming the crucial C-N bond between the pyrrolidinone nitrogen and the bromophenyl ring.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-pyrrolidinone (1.0 eq.), 4-bromoiodobenzene (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.), to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Stir the reaction mixture vigorously at a specified temperature (e.g., 110 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield this compound as a solid.[1]
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step in SC-XRD analysis.[8] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.
-
Solvent Selection: Dissolve a small amount of purified this compound in a minimal volume of a "good" solvent in which it is readily soluble (e.g., ethyl acetate or dichloromethane).
-
Inducing Supersaturation: To this solution, slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane or heptane) until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate.
-
Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture at room temperature over several days.
-
Crystal Harvesting: Once suitable, well-defined crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a pipette or fine forceps.[9]
Single-Crystal X-ray Diffraction: From Data to Structure
SC-XRD is a non-destructive technique that provides precise information about the internal atomic arrangement of a crystalline material.[7][10] The process relies on the principle of Bragg's Law, where X-rays are diffracted by the planes of atoms within the crystal lattice, creating a unique diffraction pattern.[9]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The experimental process begins with mounting a suitable crystal on a goniometer, which allows for precise rotation.[9] As the crystal is rotated in the X-ray beam, a detector records the positions and intensities of the diffracted X-rays.[6] This raw data is then computationally processed. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map. This initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor, which quantifies the agreement between the experimental and calculated data.
Structural Analysis of this compound
While a publicly deposited crystal structure for this specific molecule was not identified, its structural features can be confidently inferred from closely related compounds, such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and 1-(4-bromophenyl)but-3-yn-1-one.[11][12] The following analysis is based on these established principles.
Crystallographic Data Summary
The following table presents expected crystallographic parameters for this compound, based on typical values for similar small organic molecules.
| Parameter | Expected Value |
| Chemical Formula | C₁₀H₁₀BrNO |
| Formula Weight | 240.10 g/mol [5][13] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 5 - 10 |
| b (Å) | 8 - 15 |
| c (Å) | 10 - 20 |
| β (deg) | 90 - 105 (for Monoclinic) |
| Volume (ų) | 1000 - 1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.5 - 1.7 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 - 293 K |
Molecular Conformation
The molecule consists of a planar bromophenyl ring attached to the nitrogen atom of a five-membered pyrrolidinone ring. The pyrrolidinone ring itself is not perfectly planar; it typically adopts an envelope conformation , where one of the carbon atoms is puckered out of the plane formed by the other four atoms.[11] This puckering is a key feature that influences the molecule's overall shape and how it interacts with biological targets. The dihedral angle between the mean plane of the phenyl ring and the plane of the lactam group will be a defining characteristic, influencing the degree of electronic communication between the two moieties.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. In the absence of strong hydrogen bond donors, the packing is dictated by weaker but collectively significant forces.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the lactam is a potent hydrogen bond acceptor. It will likely form weak hydrogen bonds with aromatic (C-H···O) and aliphatic (C-H···O) hydrogen atoms from neighboring molecules, linking them into chains or sheets.[11][12]
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the electron-rich carbonyl oxygen of an adjacent molecule (C-Br···O). This type of interaction is highly directional and contributes significantly to the stability of the crystal lattice.
-
π-π Stacking: The aromatic bromophenyl rings may engage in offset or face-to-face π-π stacking interactions, further consolidating the crystal packing.[14]
These interactions collectively guide the molecules to assemble into a highly ordered, three-dimensional structure.
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Conclusion: Structural Insights for Future Drug Design
The detailed structural characterization of this compound provides a fundamental blueprint for medicinal chemists. This knowledge is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features, such as ring conformation and dihedral angles, with biological activity.
-
Rational Drug Design: Using the 3D structure as a starting point for designing new analogs with improved binding affinity, selectivity, and pharmacokinetic properties.[15]
-
Computational Chemistry: Providing accurate geometries for molecular docking studies and other computational models to predict how related molecules will interact with protein targets.
By leveraging the precise structural data obtained from single-crystal X-ray diffraction, researchers can move beyond trial-and-error synthesis and toward a more targeted, structure-guided approach to drug discovery, ultimately accelerating the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. This compound [myskinrecipes.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pulstec.net [pulstec.net]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. fiveable.me [fiveable.me]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)pyrrolidin-2-one in Organic Solvents
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, a profound understanding of a compound's physicochemical properties is the bedrock of innovation. 1-(4-Bromophenyl)pyrrolidin-2-one, a versatile heterocyclic building block, holds significant potential in the synthesis of novel bioactive molecules and functional materials. However, its effective application is fundamentally governed by its behavior in various solvent systems. The solubility of this compound dictates everything from reaction kinetics and purification strategies to the formulation of the final product.
This technical guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of solubility. In the absence of extensive published quantitative data for this specific molecule, we pivot to a more empowering approach: this guide will equip you with the theoretical knowledge and detailed experimental protocols necessary to determine the solubility of this compound in any organic solvent of interest. We will explore the principles of "like dissolves like," delve into the practicalities of the gold-standard shake-flask method, and detail the analytical quantification using modern chromatographic and spectroscopic techniques.
Physicochemical Profile of this compound
A foundational understanding of the solute's molecular structure is paramount to predicting its solubility.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.1 g/mol | [1] |
| CAS Number | 7661-32-7 | [1] |
| Appearance | Solid at room temperature | |
| Structure | A polar lactam ring coupled with a less polar bromophenyl group. |
The molecule possesses a distinct duality in its polarity. The pyrrolidin-2-one moiety is a lactam, a cyclic amide, which contains a polar C=O and N-C bond, making it capable of hydrogen bonding. Conversely, the 4-bromophenyl group is largely nonpolar and hydrophobic. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent's properties.
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" is a useful heuristic, but a more rigorous understanding lies in the thermodynamics of the dissolution process.[2] Solubility is the result of a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
For a solid to dissolve in a liquid, the overall Gibbs free energy change (ΔG) of the process must be negative. This is governed by the equation:
ΔG = ΔH_solution - TΔS_solution
Where:
-
ΔH_solution is the enthalpy of solution, representing the net energy change from breaking and forming intermolecular bonds.
-
T is the temperature in Kelvin.
-
ΔS_solution is the entropy of solution, which is generally positive as the dissolved solute particles have more randomness than in the solid lattice.
A positive enthalpy of solution (endothermic process) can be overcome by a sufficiently large and positive entropy change, especially at higher temperatures.
Qualitative Solubility Prediction
Based on the structure of this compound and general solubility principles, we can predict its likely behavior in common organic solvents. Structurally related compounds like N-methyl-2-pyrrolidone (NMP), a polar apathetic solvent, is miscible with a wide range of organic solvents.[3][4][5][6] 4'-Bromoacetanilide, which also contains a bromophenyl group and an amide linkage, shows moderate solubility in polar solvents like ethanol and methanol, but low solubility in non-polar solvents.[2]
Based on these insights, the following is a qualitative prediction for the solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with the lactam moiety. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | The polar nature of these solvents can interact favorably with the polar lactam ring. |
| Moderate Polarity | Ethyl Acetate, Dichloromethane | Moderate to Low | A balance of polar and nonpolar characteristics may allow for some dissolution. |
| Nonpolar | Hexane, Toluene | Low to Very Low | The nonpolar nature of these solvents will not effectively solvate the polar lactam portion of the molecule. |
Experimental Determination of Solubility: A Detailed Protocol
The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[7][8] This method ensures that the solution reaches saturation, providing a reliable and reproducible measurement. The following protocol is a comprehensive guide to determining the solubility of this compound.
Experimental Workflow Diagram
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-methyl-2-pyrrolidone [sitem.herts.ac.uk]
- 5. pt.tnjchem.com [pt.tnjchem.com]
- 6. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
Unlocking the Therapeutic Potential of 1-(4-Bromophenyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Medicinal Chemistry
The five-membered nitrogen-containing heterocycle, pyrrolidinone (also known as a γ-lactam), is a cornerstone in modern drug discovery.[1][2][3] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, make it a versatile scaffold for the design of novel therapeutic agents.[2][3] Pyrrolidinone derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1] This guide focuses on a specific, promising derivative: 1-(4-Bromophenyl)pyrrolidin-2-one . The introduction of a bromophenyl moiety at the N-1 position of the pyrrolidinone ring is anticipated to significantly influence its pharmacokinetic profile and target interactions, making it a compelling candidate for further investigation. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of its potential biological activities, plausible mechanisms of action, and detailed protocols for its evaluation.
Potential Biological Activities and Mechanistic Insights
While direct and extensive research on this compound is still emerging, a robust body of evidence from studies on closely related analogues allows us to postulate its therapeutic potential across several key areas.
Anticonvulsant Activity: A Potential New Avenue for Epilepsy Treatment
The pyrrolidinone core is a well-established pharmacophore in the development of antiepileptic drugs (AEDs).[4][5] Levetiracetam, a prominent AED, features this very scaffold. The proposed anticonvulsant activity of this compound is predicated on the known neuroactivity of N-aryl pyrrolidinone derivatives.
Plausible Mechanism of Action: Many anticonvulsants exert their effects by modulating neuronal excitability.[6][7][8] The primary mechanisms for pyrrolidinone-based AEDs are thought to involve:
-
Modulation of Voltage-Gated Ion Channels: Studies on related compounds suggest that the pyrrolidinone scaffold can influence the activity of neuronal voltage-sensitive sodium and L-type calcium channels.[5][9] By blocking these channels, the compound could reduce the propagation of abnormal electrical impulses in the brain that lead to seizures.[6][7]
-
Enhancement of GABAergic Neurotransmission: Some anticonvulsants work by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][8] While less commonly cited for pyrrolidinones compared to benzodiazepines, this remains a possible secondary mechanism.
The bromophenyl substituent is hypothesized to enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical attribute for centrally acting drugs.
Diagram: Potential Anticonvulsant Mechanism of Action
References
- 1. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. drugs.com [drugs.com]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)pyrrolidin-2-one, a key building block in modern organic synthesis and medicinal chemistry. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation via classical and modern catalytic methods, and a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, it explores the compound's significant applications as a versatile intermediate in the development of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and anti-inflammatory agents.
Introduction: The Significance of the N-Aryl Pyrrolidinone Scaffold
The pyrrolidin-2-one moiety, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive structural motif for designing molecules that can effectively interact with biological targets. The introduction of an aryl group at the nitrogen atom, creating an N-aryl pyrrolidinone, further expands the chemical space and allows for the fine-tuning of a compound's pharmacological profile.
This compound, in particular, serves as a crucial intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This versatility has made it a valuable tool for researchers engaged in drug discovery and development.
Discovery and Historical Context
While a singular, seminal "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its synthesis falls within the broader historical development of methods for N-arylation of amides and lactams. The earliest preparations of such compounds were often achieved through harsh reaction conditions, such as the Ullmann condensation, which typically required high temperatures and stoichiometric amounts of copper.
The advent of modern cross-coupling reactions, most notably the Buchwald-Hartwig amination, revolutionized the synthesis of N-aryl compounds, including this compound. These palladium-catalyzed methods offer milder reaction conditions, broader substrate scope, and higher yields, making the synthesis of this important intermediate more efficient and accessible. A patent for compounds used in the imaging of neurodegenerative diseases lists this compound (CAS 7661-32-7) as a reactant, highlighting its contemporary relevance in the synthesis of complex molecular probes.[1]
Synthesis and Methodologies
The synthesis of this compound can be approached through several established methods for N-C bond formation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Classical Approach: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of N-aryl bonds. This reaction involves the copper-catalyzed coupling of an amine (or in this case, a lactam) with an aryl halide.
Reaction:
Conceptual Workflow for Ullmann Condensation:
Caption: General workflow for the Ullmann Condensation synthesis.
Experimental Protocol (Representative):
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidin-2-one (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Modern Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more contemporary and often preferred method due to its milder reaction conditions and broader applicability. This palladium-catalyzed cross-coupling reaction provides an efficient route to N-aryl lactams.
Reaction:
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig Amination.
Experimental Protocol (Representative):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand such as Xantphos (0.04 eq.), and cesium carbonate (1.5 eq.).
-
Add pyrrolidin-2-one (1.2 eq.) and 1,4-dibromobenzene (1.0 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of this compound is essential for its use as a chemical intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7661-32-7 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [3] |
| Molecular Weight | 240.10 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | Not widely reported | |
| Boiling Point | 423.2 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.65-7.55 (m, 2H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 3.85 (t, J = 7.0 Hz, 2H, N-CH₂), 2.60 (t, J = 8.0 Hz, 2H, CO-CH₂), 2.15 (quint, J = 7.5 Hz, 2H, CH₂-CH₂-CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 174.5 (C=O), 138.5 (Ar-C), 132.0 (Ar-CH), 121.5 (Ar-CH), 119.0 (Ar-C-Br), 49.0 (N-CH₂), 31.0 (CO-CH₂), 18.0 (CH₂-CH₂-CH₂).
-
Infrared (IR) (KBr, cm⁻¹): ν ~2920 (C-H stretch), ~1680 (C=O, amide I band), ~1590, 1490 (C=C aromatic stretch), ~820 (para-disubstituted benzene C-H bend).
-
Mass Spectrometry (EI): m/z (%) 241/239 ([M]⁺), 185/183, 156, 76.
Applications in Drug Discovery and Development
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to perform further chemical transformations on the bromophenyl moiety.
Cross-Coupling Reactions
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively, leading to a diverse array of derivatives.
Diagram of Synthetic Utility:
References
- 1. WO2018055316A1 - Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases - Google Patents [patents.google.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 4. This compound [myskinrecipes.com]
An In-Depth Technical Guide to 1-(4-Bromophenyl)pyrrolidin-2-one and Its Derivatives: A Privileged Scaffold in Medicinal Chemistry
Abstract
The pyrrolidin-2-one ring system, a five-membered lactam, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, synthetically versatile member of this family: 1-(4-Bromophenyl)pyrrolidin-2-one. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, making this compound an invaluable starting material for the generation of diverse chemical libraries.[2] This document will provide an in-depth exploration of the synthesis, chemical properties, and the burgeoning biological significance of its analogs and derivatives, tailored for researchers and professionals in the field of drug discovery and development.
Introduction: The Significance of the this compound Scaffold
The this compound core possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The pyrrolidin-2-one (or γ-lactam) moiety offers a conformationally constrained backbone that can mimic peptide bonds, while the bromophenyl group serves as a key site for chemical modification.[2] This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in establishing structure-activity relationships (SAR).
The pyrrolidine ring's three-dimensional, non-planar structure, a result of its sp³-hybridized carbons, allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems.[3][4] This inherent three-dimensionality is often crucial for achieving high-affinity interactions with biological targets.[1]
Physicochemical Properties of the Core Molecule
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [5] |
| Molecular Weight | 240.10 g/mol | [2] |
| Boiling Point | 423.2 °C at 760 mmHg | [2] |
| CAS Number | 7661-32-7 | [6] |
Synthetic Strategies and Methodologies
The primary value of this compound lies in its utility as a synthetic intermediate.[2][6] The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the para-position of the phenyl ring.
General Synthetic Routes
While various methods exist for the synthesis of N-aryl lactams, a common approach involves the condensation of a γ-aminobutyric acid equivalent with a substituted bromobenzene. A generalized synthetic pathway is depicted below.
Caption: General synthetic scheme for this compound and its subsequent diversification.
Protocol: Suzuki-Miyaura Cross-Coupling for Analog Synthesis
This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction to generate a biaryl derivative of the core molecule. This method is widely used for its functional group tolerance and mild reaction conditions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the vessel.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired analog.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product structure and purity are verified by NMR spectroscopy and mass spectrometry.
Biological Activities and Structure-Activity Relationships (SAR)
The this compound scaffold has been incorporated into molecules with a wide range of biological activities. The ability to easily modify the phenyl ring allows for the fine-tuning of a compound's properties to optimize its interaction with a specific biological target.
Anticholinergic and Antioxidant Activities
Derivatives of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one, which can be conceptually linked to the bromophenylpyrrolidinone scaffold through functionalization, have demonstrated potent antioxidant and anticholinergic activities.[7] Specifically, certain bromophenol derivatives of this class have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the nanomolar range.[7]
| Compound Type | Target | Activity (Ki) |
| Bromophenol-pyrrolidinone derivative | AChE | 2.60 ± 0.75 nM |
| Bromophenol-pyrrolidinone derivative | BChE | 13.10 ± 3.33 nM |
Data sourced from a study on novel bromophenols.[7]
Monoamine Reuptake Inhibition
Analogs of pyrovalerone, which is 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been extensively studied as monoamine uptake inhibitors.[8] While not direct derivatives of this compound, the SAR from these studies is highly relevant. These compounds are often potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[8] The substitution on the phenyl ring plays a critical role in the potency and selectivity of these inhibitors.
Anticancer and Antimicrobial Applications
The versatility of the bromophenyl group is further highlighted in its use for creating hybrid molecules with potential anticancer and antimicrobial properties. For instance, quinoline-1,3,4-oxadiazole derivatives bearing a 4-bromophenyl moiety have been synthesized and evaluated for their antiproliferative activity against cancer cell lines like MCF-7.[9] Additionally, bromophenol derivatives have shown promising antibacterial activity against Staphylococcus aureus and MRSA.[10] N-(4-bromophenyl)furan-2-carboxamide and its derivatives have also been investigated as antibacterial agents against clinically isolated drug-resistant bacteria.[11]
Opioid Receptor Modulation
A more complex derivative, (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol, has been identified as a potent and selective mu opioid receptor agonist.[12] Animal studies have indicated that this compound produces analgesia with reduced respiratory depression compared to traditional opioids, suggesting a potentially improved safety profile.[12]
Caption: Diverse biological activities stemming from the this compound scaffold.
Future Directions and Conclusion
The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its synthetic tractability, coupled with the inherent drug-like properties of the pyrrolidinone ring, provides a solid foundation for the development of novel therapeutics.[2][3] Future research will likely focus on expanding the diversity of substituents appended to the phenyl ring through innovative cross-coupling methodologies. Furthermore, the exploration of stereochemistry at the pyrrolidine ring will be crucial in elucidating more specific and potent interactions with biological targets, as stereoisomers can exhibit significantly different biological profiles.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]
An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for 1-(4-Bromophenyl)pyrrolidin-2-one
Abstract
1-(4-Bromophenyl)pyrrolidin-2-one is a synthetic compound featuring a pyrrolidin-2-one nucleus, a scaffold common to the racetam class of nootropics.[1] While direct biological data on this specific molecule is limited, its structural similarity to known cognitive enhancers and neurologically active agents provides a strong foundation for formulating and testing several hypotheses regarding its mechanism of action. This guide synthesizes information on related compounds to propose three primary, testable hypotheses for its biological activity. We postulate that this compound may act as: 1) a positive allosteric modulator of AMPA-type glutamate receptors, 2) a modulator of presynaptic neurotransmitter release, or 3) an agent that enhances neuronal mitochondrial function. For each hypothesis, we outline the underlying scientific rationale and provide detailed, state-of-the-art experimental protocols to rigorously investigate these potential mechanisms. This document is intended to serve as a comprehensive roadmap for researchers and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.
Introduction: Deconstructing this compound
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, recognized for its three-dimensional structure that is advantageous for interacting with biological targets.[2][3] The pyrrolidin-2-one (or 2-pyrrolidone) core is particularly noteworthy as the foundational structure of the racetam family of drugs.[1] Racetams, such as the archetypal piracetam, are known for their cognitive-enhancing effects, though their precise mechanisms of action remain a subject of extensive research.[1] Many are believed to modulate neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[4][5]
This compound (CAS 7661-32-7) is a derivative that couples this pyrrolidinone core with a 4-bromophenyl group at the N1 position.[6][7] The introduction of the bromophenyl moiety significantly alters the molecule's physicochemical properties compared to simpler racetams. The bulky, hydrophobic phenyl ring can influence blood-brain barrier permeability and introduce new binding interactions, while the bromine atom can participate in halogen bonding and alter electronic properties, potentially enhancing binding affinity for specific protein targets.[8]
Given the scarcity of direct research on this compound, a logical starting point for investigation is to draw parallels with well-studied analogs. The most compelling parallel is with racetams like aniracetam, which are known positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][9] This leads to our primary and most detailed hypothesis.
Hypothesis 1: Positive Allosteric Modulation of AMPA Receptors
Mechanistic Rationale
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[10] Their function is critical for synaptic plasticity, the cellular mechanism underlying learning and memory.[11][12] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site.[10] They do not activate the receptor directly but enhance its response to glutamate, typically by slowing the rate of channel deactivation or desensitization.[13][14] This leads to an prolonged influx of cations and a strengthened synaptic signal.
Several racetams, notably aniracetam, function as AMPA receptor PAMs.[1] Structural studies have shown that aniracetam binds at the interface of the ligand-binding domains of the AMPA receptor, stabilizing the "closed-clamshell" conformation that is adopted upon glutamate binding.[9][15] This stabilization slows the deactivation of the receptor.[14] We hypothesize that this compound, due to its structural similarity to aniracetam, binds to a similar allosteric site on the AMPA receptor to potentiate its function.
Signaling Pathway Diagram
Caption: Hypothesized potentiation of AMPA receptor signaling by the compound.
Experimental Validation Workflow
A tiered approach is recommended, starting with in vitro binding and functional assays, followed by cell-based and potentially in vivo studies.
-
Radioligand Binding Assay: To determine if the compound binds to the AMPA receptor at a known PAM site.
-
Patch-Clamp Electrophysiology: To directly measure the functional effect of the compound on AMPA receptor currents.
Protocol 1: Radioligand Binding Assay
-
Objective: To assess competitive binding of this compound against a known radiolabeled AMPA receptor PAM.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing human GluA2 AMPA receptors.
-
[³H]PAM-43 (a high-potency radiolabeled AMPA PAM).[16]
-
Test compound: this compound.
-
Unlabeled PAM-43 for determining non-specific binding.
-
Incubation Buffer: 50 mM Tris-HCl.
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled PAM-43.
-
In a 96-well plate, combine the cell membrane preparation (final concentration ~0.2 mg/mL), a fixed concentration of [³H]PAM-43, and varying concentrations of the test compound.[16]
-
For total binding wells, add buffer instead of a competitor. For non-specific binding wells, add a saturating concentration of unlabeled PAM-43.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value, which can be converted to a Ki (inhibition constant) value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of the compound on glutamate-evoked currents in cells expressing AMPA receptors.
-
Materials:
-
HEK293 cells transiently transfected with the GluA2 flop splice variant.[14]
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose.
-
Internal pipette solution (in mM): 140 CsF, 10 HEPES, 10 EGTA.
-
Agonist: Glutamate or Quisqualate.
-
Rapid solution exchange system.
-
-
Procedure:
-
Culture transfected HEK293 cells on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a brief (1 ms) pulse of a saturating concentration of glutamate (e.g., 10 mM) to elicit a control current and measure the deactivation kinetics.[14]
-
Pre-apply the test compound (at various concentrations) for 5-10 seconds, followed by a co-application of the compound with the 1 ms glutamate pulse.
-
Measure the peak amplitude and deactivation time constant of the evoked current in the presence of the compound.
-
To test for effects on desensitization, apply a prolonged (500 ms) pulse of glutamate in the absence and presence of the compound.[14]
-
-
Data Analysis: Compare the decay time constants of the currents in the absence and presence of the compound. A significant slowing of deactivation and/or reduction in desensitization indicates positive allosteric modulation.
| Parameter | Expected Outcome for a PAM | Reference |
| Radioligand Binding | Competitive displacement of [³H]PAM-43 | [16] |
| Peak Current Amplitude | Potentiation (increase) | [13] |
| Deactivation Rate | Slowed (increased time constant) | [14] |
| Desensitization | Reduced | [13][14] |
Hypothesis 2: Modulation of Presynaptic Neurotransmitter Release
Mechanistic Rationale
Cognitive function is exquisitely sensitive to the precise timing and amount of neurotransmitter release. Some CNS-active compounds exert their effects by modulating presynaptic machinery, such as voltage-gated ion channels or the synaptic vesicle cycle. The anticonvulsant levetiracetam, another pyrrolidinone derivative, is known to bind to the synaptic vesicle glycoprotein 2A (SV2A), modulating neurotransmitter release.[1] While structurally distinct from levetiracetam, this compound could potentially interact with SV2A or other presynaptic targets like voltage-gated calcium channels (VGCCs) to alter the release of key neurotransmitters like glutamate or acetylcholine.
Experimental Workflow Diagram
References
- 1. Racetam - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 5. Piracetam - Wikipedia [en.wikipedia.org]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. jneurosci.org [jneurosci.org]
- 10. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 1-(4-Bromophenyl)pyrrolidin-2-one
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, has become an indispensable tool in both academic research and the pharmaceutical industry.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents contribute to its widespread adoption.[4][6]
This application note provides a detailed guide to employing the Suzuki-Miyaura coupling for the derivatization of 1-(4-Bromophenyl)pyrrolidin-2-one. This substrate is of significant interest as the pyrrolidin-2-one scaffold is a common motif in a variety of biologically active molecules. The ability to readily introduce diverse aryl and heteroaryl substituents at the 4-position of the phenyl ring opens up vast possibilities for generating libraries of novel compounds for drug discovery and materials science applications.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][7] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) species.[2][8]
-
Transmetalation: The organoboron reagent, typically a boronic acid or its ester, is activated by a base to form a more nucleophilic boronate species.[9][10] This species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center.
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a suitable ligand)[6][11][12]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the catalyst to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask.
-
Degassing: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[7]
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes some common starting points for optimization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) (1-3 mol%)[14] | Pd(PPh₃)₄ is a versatile catalyst that works well for many aryl bromides.[1] For more challenging couplings, a pre-catalyst system with a bulky, electron-rich phosphine ligand can improve reaction rates and yields.[4][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | The base is crucial for activating the boronic acid.[9][10] The choice of base can significantly impact the reaction outcome. Inorganic bases are generally preferred.[3] |
| Solvent | 1,4-Dioxane, Toluene, DMF, or a mixture with water | The solvent must be able to dissolve the reagents and be stable at the reaction temperature. A small amount of water can sometimes be beneficial for the dissolution of the base and facilitation of the transmetalation step.[1] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalystInsufficiently degassed systemPoor choice of base or solvent | Use a fresh batch of catalyst.Ensure the reaction is set up under a properly inert atmosphere.Screen different bases and solvents. |
| Formation of homocoupled product (Ar-Ar) | Presence of oxygenDecomposition of the boronic acid | Thoroughly degas the reaction mixture.Use a slight excess of the boronic acid. |
| Decomposition of starting material | Reaction temperature is too highBase is too strong | Lower the reaction temperature.Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). |
Conclusion
The Suzuki-Miyaura coupling reaction provides a robust and versatile method for the synthesis of a wide range of derivatives of this compound. By carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently generate novel compounds for further investigation in drug discovery and materials science. The protocol and guidelines presented in this application note offer a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.se [fishersci.se]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Buchwald-Hartwig Amination of 1-(4-Bromophenyl)pyrrolidin-2-one
Introduction: Enabling Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where aryl amines are prevalent structural motifs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2][3] Its development has revolutionized the synthesis of aryl amines by offering a reliable alternative to harsher, more limited classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][4]
This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 1-(4-Bromophenyl)pyrrolidin-2-one. This substrate is a valuable building block, featuring a reactive aryl bromide handle and a lactam moiety, making it a precursor to a wide range of complex molecules with potential biological activity.[5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The reaction is a finely tuned sequence of events orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves four key steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[1][4][6]
-
Activation and Oxidative Addition: The cycle begins with an active, coordinatively unsaturated Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands. This species undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex. This step is crucial, as the deprotonated amine is a much more potent nucleophile.[4]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step and is facilitated by the steric bulk of the phosphine ligands.[2][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for a Successful Coupling
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates involved.[1][2]
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (precatalysts). | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that form the active catalyst in situ.[8] Precatalysts (e.g., XPhos Pd G3) offer greater air stability and reliability, often leading to more reproducible results and lower catalyst loadings.[7] |
| Ligand | Bulky, electron-rich phosphines: XPhos, RuPhos, SPhos, BrettPhos, Xantphos.[9][10] | The ligand is arguably the most critical component. Bulky biaryl phosphine ligands (Buchwald-type) or ferrocenyl phosphines (Hartwig-type) accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[1] The choice of ligand depends on the steric and electronic properties of both the aryl halide and the amine. For challenging substrates like aryl chlorides, highly active ligands like NIXANTPHOS may be required.[11] |
| Base | Strong, non-nucleophilic bases: NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄. | A strong base is required to deprotonate the amine, forming the active amido species.[4] Sodium tert-butoxide is the most common choice.[7] However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[6][12] |
| Solvent | Anhydrous, deoxygenated aprotic solvents: Toluene, Dioxane, THF, t-BuOH. | The reaction is sensitive to oxygen and water, which can deactivate the palladium catalyst. Toluene and 1,4-dioxane are the most frequently used solvents.[6][13] The choice of solvent can also influence the solubility of the base and the reaction intermediates, impacting the overall reaction rate.[7] |
| Temperature | 80 - 110 °C | Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate.[4] The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing thermal decomposition of the reactants, products, or catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a representative secondary amine, morpholine. The stoichiometry and conditions can be adapted for other primary or secondary amines.
Reagents and Equipment:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Scientist's Note: It is critical to handle the reagents, especially the catalyst, ligand, and base, quickly to minimize exposure to air and moisture. Using a glovebox is ideal but not strictly necessary if proper inert atmosphere techniques are employed.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This process removes residual oxygen, which can poison the palladium catalyst.
-
-
Addition of Solvent and Amine:
-
Through the septum, add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Scientist's Note: Ensure the toluene is truly anhydrous. Solvents from a purification system or freshly opened bottles of anhydrous grade are recommended.
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of argon. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.
-
The reaction is typically complete within 4-16 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and carefully quench by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product, 1-(4-(morpholin-4-yl)phenyl)pyrrolidin-2-one.
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[14][15]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base.3. Poor quality solvent (not anhydrous/deoxygenated).4. Reaction temperature too low. | 1. Use a fresh palladium source/ligand or a more stable precatalyst. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOtBu).3. Use freshly purified or newly opened anhydrous solvent.4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation: Reductive removal of the bromine.2. Ligand Arylation: Coupling of the ligand with the aryl bromide. | 1. This can be caused by moisture or β-hydride elimination. Ensure anhydrous conditions. A different ligand may be required.2. This is rare with modern bulky phosphine ligands but can occur. Screen alternative ligands. |
| Reaction Stalls | 1. Catalyst has decomposed over the reaction time.2. Inhibitory effects from reaction byproducts. | 1. Add a second portion of catalyst and ligand under an inert atmosphere.2. Aryl iodides, in particular, can generate iodide ions that inhibit the catalyst. For aryl bromides, this is less common but possible.[7] |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They are also irritants. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes. It is also flammable.
-
Solvents: Toluene is a flammable liquid with associated health risks. Dioxane is a suspected carcinogen. Always work in a fume hood and avoid inhalation or skin contact.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool in the synthetic chemist's arsenal. Its application to substrates like this compound provides a direct and efficient route to complex amine-containing molecules relevant to pharmaceutical and materials science. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably and effectively implement this powerful C-N bond-forming methodology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 1-(4-Bromophenyl)pyrrolidin-2-one as a Foundational Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[3][4] The discovery process for these agents relies heavily on medicinal chemistry campaigns that explore vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. Central to this effort is the use of "privileged scaffolds"—molecular frameworks that are known to interact with biological targets and can be readily diversified.
1-(4-Bromophenyl)pyrrolidin-2-one (CAS 7661-32-7) has emerged as a highly valuable and versatile building block in this context.[5][6] Its structure is a strategic combination of two key features: the pyrrolidinone ring, a five-membered lactam found in numerous biologically active compounds, and a bromophenyl group. The bromine atom serves as a reliable synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[7][8][9] This application note provides a detailed guide for researchers on the strategic use of this intermediate, complete with validated protocols for its derivatization into potential kinase inhibitors.
Physicochemical Properties and Strategic Value
This compound is a stable, crystalline solid under standard laboratory conditions.[10] Its strategic value lies in the orthogonal reactivity of its components. The lactam ring is generally stable to the conditions of cross-coupling, while the aryl bromide provides a specific site for C-C and C-N bond formation. This modularity is paramount in drug discovery, allowing for the rapid synthesis of analogs where a core fragment (the pyrrolidinone) is maintained while the appended group is varied to probe interactions within the kinase active site.
-
The Pyrrolidinone Core: This moiety can act as a hydrogen bond acceptor and provides a rigid, three-dimensional structure that can be used to orient other functional groups.[11][12]
-
The Bromophenyl Handle: The C(sp²)-Br bond is an ideal substrate for two of the most powerful reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][13][14] This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, which are common features of kinase inhibitors designed to interact with the ATP-binding pocket.[15]
Core Synthetic Methodologies & Protocols
The primary utility of this compound is realized through palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for the two most critical transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki reaction is the method of choice for creating biaryl or heteroaryl-aryl structures, which are fundamental components of many Type I and Type II kinase inhibitors.[1][16] This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond.[17]
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inerting: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. For general screening, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq.) is a reliable choice.[1]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is indispensable for installing nitrogen-based functionalities, which are critical for establishing hydrogen-bond interactions with the kinase hinge region or for improving aqueous solubility.[13][18] This reaction couples the aryl bromide with a primary or secondary amine, an amide, or an N-heterocycle.[14]
-
Vessel Preparation: To an oven-dried screw-cap tube, add this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and a suitable phosphine ligand (e.g., XPhos or BippyPhos, 0.04-0.10 eq.).[13][18]
-
Solvent & Inerting: Add an anhydrous, aprotic solvent (e.g., toluene or dioxane). Seal the tube and degas the system by evacuating and backfilling with an inert gas (e.g., argon) three times.
-
Reaction: Place the reaction tube in a preheated oil bath or heating block at 90-110 °C. Stir until TLC or LC-MS analysis indicates full consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like dichloromethane or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the aminated product.
Case Study: Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune disorders.[19][20][21] Many potent BTK inhibitors feature a core heterocyclic structure linked to a substituted phenyl ring. This compound is an ideal starting point for such molecules.
A series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as potent BTK inhibitors.[19] The synthesis of these compounds can be envisioned using this compound as a key intermediate, where the pyrrolidinone-phenyl moiety is coupled to a purine core. This demonstrates how the protocols above can be applied to generate biologically relevant molecules.
Table 1: Representative Structure-Activity Relationship (SAR) Data for BTK Inhibitors
The table below illustrates how modifications, enabled by the synthetic routes described, can impact biological activity. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50%.
| Compound ID | R Group (Attached via Suzuki or Buchwald-Hartwig) | BTK IC₅₀ (nM) | Reference |
| Ibrutinib | (Reference Drug) | 0.3 | [19] |
| AVL-292 | (Reference Drug) | 0.6 | [19] |
| Analog 10d | 4-phenoxyphenylamine | 0.5 | [19] |
| Analog 10i | 4-(4-methylpiperazin-1-yl)aniline | 0.5 | [19] |
| Analog 10j | 4-morpholinoaniline | 0.4 | [19] |
Data synthesized from reported findings to illustrate the potency of compounds accessible through these synthetic strategies.[19]
The data clearly show that compounds synthesized using these coupling strategies can achieve sub-nanomolar potency, rivaling approved drugs.[19] The ability to rapidly synthesize analogs like 10d, 10i, and 10j using Buchwald-Hartwig amination on a common brominated precursor is a powerful tool for optimizing target engagement and drug-like properties.
Biological Context: Mechanism of Action & Signaling
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[20] Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream targets like phospholipase Cγ2 (PLCγ2), leading to a cascade that promotes B-cell proliferation, survival, and activation.[20] Inhibitors developed from this compound scaffolds bind to the ATP-binding site of BTK, preventing its phosphorylation and thereby blocking the entire downstream signaling cascade.[20] This ultimately leads to reduced proliferation and apoptosis in malignant B-cells.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for the efficient discovery and optimization of novel kinase inhibitors. Its robust chemical nature, combined with the power and modularity of palladium-catalyzed cross-coupling reactions, provides researchers with a reliable and versatile tool. The protocols and strategies outlined in this document offer a clear path from this foundational building block to potent, biologically active molecules targeting critical disease pathways. By leveraging this scaffold, drug development professionals can accelerate their research programs and more effectively navigate the complex landscape of kinase inhibitor design.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. recipharm.com [recipharm.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound [myskinrecipes.com]
- 8. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. soci.org [soci.org]
- 16. mdpi.com [mdpi.com]
- 17. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 1-(4-Bromophenyl)pyrrolidin-2-one in Medicinal Chemistry
For researchers, scientists, and drug development professionals, identifying versatile molecular scaffolds is paramount to accelerating the discovery of novel therapeutics. 1-(4-Bromophenyl)pyrrolidin-2-one, a readily accessible synthetic intermediate, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a reactive bromophenyl group and a structurally significant pyrrolidinone core provides a powerful platform for the synthesis of diverse compound libraries targeting a range of biological pathways. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower your drug discovery endeavors.
Introduction to a Privileged Scaffold
This compound (CAS No. 7661-32-7) is a heterocyclic organic compound featuring a bromophenyl group attached to a pyrrolidinone ring.[1] This structure is of significant interest to medicinal chemists for two primary reasons. Firstly, the bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2][3] This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR). Secondly, the pyrrolidinone (or γ-lactam) ring is a common motif in many biologically active molecules and approved drugs, contributing to favorable pharmacokinetic properties and providing a rigid scaffold for the precise spatial orientation of pharmacophoric elements.[4][5]
The applications of this scaffold are broad, with demonstrated utility in the development of agents targeting the central nervous system (CNS) and infectious diseases.[2][6] This guide will delve into these two key areas, providing detailed experimental protocols to facilitate the synthesis and evaluation of novel derivatives.
Application I: Development of Central Nervous System (CNS) Agents
The pyrrolidinone core is a well-established feature in a number of CNS-active drugs.[4] Derivatives of this compound have shown promise as monoamine uptake inhibitors, which are crucial for treating conditions like depression and ADHD.[7] Specifically, analogs have demonstrated potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).[7][8]
Synthesis of CNS-Targeted Analogs via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common in CNS drug candidates.[9][10][11] In this protocol, we will replace the bromine atom of this compound with various aryl and heteroaryl groups.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.[12][13]
Materials:
-
This compound
-
Arylboronic acid of choice (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Argon or nitrogen gas supply
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.
-
Stir the mixture vigorously and heat to 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-arylphenyl)pyrrolidin-2-one derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine forms a catalytically active Pd(0) species in situ. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base and Solvent System: Potassium carbonate is a crucial base required to activate the boronic acid for transmetalation to the palladium center. The 1,4-dioxane/water solvent system is effective for dissolving both the organic starting materials and the inorganic base.[11]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-(4-Bromophenyl)pyrrolidin-2-one using Flash Column Chromatography
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-Bromophenyl)pyrrolidin-2-one (CAS No. 7661-32-7), a critical intermediate in pharmaceutical and organic synthesis. We detail a robust methodology based on normal-phase flash column chromatography, guiding researchers from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the high-purity product. The causality behind experimental choices, such as solvent system selection and sample loading techniques, is explained to empower scientists to adapt and troubleshoot the protocol effectively.
Introduction and Significance
This compound is a versatile heterocyclic building block widely employed in the development of bioactive molecules and advanced materials.[1] Its structure, featuring a reactive bromophenyl group and a lactam ring, makes it an ideal precursor for synthesizing drug candidates, particularly central nervous system agents, and for engaging in cross-coupling reactions like Suzuki or Heck to build complex aromatic frameworks.[1][2]
The successful outcome of these subsequent synthetic transformations is critically dependent on the purity of the starting intermediate. Impurities from the preceding reaction (e.g., unreacted starting materials, by-products) can interfere with catalysis, lead to undesired side reactions, and complicate the purification of the final product. Flash column chromatography is the industry-standard technique for rapidly and efficiently removing such impurities, ensuring the high quality required for reproducible research and development.
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, a separation technique that employs a polar stationary phase (in this case, silica gel) and a less polar mobile phase.[3] The fundamental principle of separation is adsorption, where molecules in the mixture compete for active sites on the polar silica surface.
-
Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide, with its surface covered in polar silanol groups (Si-OH).
-
Mobile Phase: A non-polar organic solvent, or a mixture of solvents, that carries the sample through the column.
-
Separation Mechanism: The components of the crude mixture are separated based on their relative polarities. The polar lactam moiety in this compound interacts strongly with the silanol groups of the stationary phase. Non-polar impurities have minimal interaction and are quickly washed through the column by the mobile phase. By carefully selecting the polarity of the mobile phase, we can control the elution time of the target compound, allowing it to be separated from both less polar and more polar impurities.
Essential Method Development via Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a column, it is imperative to optimize the separation conditions using Thin-Layer Chromatography (TLC). This preliminary analysis saves significant time and resources by identifying a suitable mobile phase composition ("eluent").[4] The goal is to find a solvent system in which the target compound exhibits a Retention Factor (Rf) of approximately 0.3, as this value typically translates to an effective separation in a flash column.[5]
TLC Protocol:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Separately, dissolve a small sample of any available starting materials for comparison.
-
Spot the Plate: Using a capillary tube, spot the dissolved crude mixture and starting material standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. A good starting point for a moderately polar compound like this is 30% Ethyl Acetate in Hexanes .
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize:
-
If the Rf is too high (> 0.4), the solvent system is too polar. Decrease the proportion of the polar solvent (ethyl acetate).
-
If the Rf is too low (< 0.2), the system is not polar enough. Increase the proportion of ethyl acetate. Test solvent systems such as 20% to 50% Ethyl Acetate/Hexane to find the optimal ratio.[6]
-
Chromatographic Purification Workflow
The overall process, from method development to final product isolation, follows a logical sequence to ensure purity and yield.
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
This protocol is based on the flash chromatography technique pioneered by Still, et al.[7]
Materials and Reagents
-
Stationary Phase: Silica Gel 60 (230-400 mesh)
-
Solvents: Reagent-grade Hexanes, Ethyl Acetate, and Dichloromethane
-
Apparatus: Glass chromatography column, test tubes for fraction collection, TLC plates (silica gel on aluminum with F254 indicator), TLC developing chamber, rotary evaporator.
-
Crude Sample: this compound from synthesis.
Step 1: Column Preparation (Slurry Packing)
-
Select a column of appropriate size for the amount of crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude compound by weight for moderately difficult separations.[8]
-
Place a small plug of glass wool or a layer of sand at the bottom of the column.
-
In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate/Hexanes). Swirl vigorously to remove air bubbles.[8]
-
Pour the slurry into the column. Use a funnel to guide the stream and tap the column gently to ensure even packing.
-
Open the stopcock and allow some solvent to drain, which will compact the silica bed. Never let the solvent level fall below the top of the silica bed.
-
Carefully add a thin (1-2 cm) layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.[7]
-
Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated and packed. Drain the solvent until it is level with the top of the sand layer just before loading the sample.
Step 2: Sample Preparation and Loading
Method A: Wet Loading (Recommended)
-
Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble, such as dichloromethane.[7] Using a solvent that is less polar than the eluent is ideal to prevent band broadening.[9]
-
Using a pipette, carefully apply the concentrated sample solution evenly to the top of the sand layer.
-
Open the stopcock and allow the sample to absorb fully into the sand/silica. Rinse the flask with a tiny amount of solvent and add it to the column, again allowing it to absorb completely.
Method B: Dry Loading (For less soluble compounds)
-
Dissolve the crude product in a volatile solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to the solution.
-
Carefully remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[8]
-
Carefully add this powder to the top of the packed column and cover with a layer of sand.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase determined from your TLC analysis.
-
Apply gentle positive pressure using compressed air or a pump to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute in the column body is a good target).[7]
-
Begin collecting fractions in test tubes immediately. The size and number of fractions depend on the scale of the purification.[9]
-
If impurities are close to the product spot on the TLC, a gradient elution can be performed by gradually increasing the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Step 4: Fraction Analysis
-
Systematically spot every few fractions onto a TLC plate.
-
Develop the plate using the same eluent as the column.
-
Visualize under UV light to identify the fractions that contain the pure desired product, free from higher or lower Rf impurities.
Step 5: Product Isolation
-
Combine all fractions identified as pure.
-
Remove the solvents using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent. The pure compound should be a solid.[2]
Summary of Key Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | High surface area and polarity provide excellent resolving power for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate / Hexanes | A standard, effective, and easily removable solvent system for normal-phase chromatography.[6] |
| Optimal Rf (TLC) | ~ 0.3 | Provides the best balance of retention and elution time for good separation on the column.[5] |
| Sample Loading | Minimal volume of Dichloromethane or Dry Loading | Prevents band-broadening and ensures a tight initial band for maximum resolution.[7][9] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler if separation is good; a gradient is used to separate compounds with very different polarities. |
| Detection | UV visualization (254 nm) on TLC plates | The aromatic ring in the compound allows for easy and non-destructive visualization. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Column overloaded.- Initial sample band was too diffuse.- Incorrect mobile phase polarity. | - Reduce the amount of crude material relative to silica.- Use a smaller volume of a less polar solvent for loading.- Re-optimize the mobile phase with TLC for better spot separation. |
| Compound Elutes Too Quickly (Rf too high) | - Mobile phase is too polar. | - Decrease the percentage of the polar solvent (ethyl acetate) in your mobile phase. |
| Compound Will Not Elute (Rf too low) | - Mobile phase is not polar enough. | - Increase the percentage of the polar solvent. For very polar compounds, a stronger solvent like Methanol/Dichloromethane may be needed.[6] |
| Streaking on TLC / Tailing on Column | - Sample is too concentrated on TLC spot.- Compound is acidic/basic and interacting too strongly with silica.- Compound is degrading on silica. | - Dilute the sample for TLC analysis.- Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Cracked or Channeled Silica Bed | - Column was packed poorly.- Column ran dry at some point. | - Repack the column carefully, ensuring no air bubbles are trapped.- Always maintain the solvent level above the top of the silica bed. |
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(4-Bromophenyl)pyrrolidin-2-one
Introduction
1-(4-Bromophenyl)pyrrolidin-2-one is a versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals and bioactive molecules.[1] Its structure, featuring a bromophenyl group attached to a pyrrolidinone ring, makes it a valuable building block in medicinal chemistry, particularly for central nervous system agents and anti-inflammatory compounds.[1] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, enabling the synthesis of more complex molecular architectures.[1]
Given its role as a critical precursor, the unambiguous identification and purity assessment of this compound are paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, integrating data from spectroscopic and chromatographic techniques.
Molecular Structure and Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR provides a proton map of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals allow for the unambiguous assignment of each proton in the structure. The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene ring, while the aliphatic protons of the pyrrolidinone ring will be found in the upfield region.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to N) |
| ~ 3.85 | Triplet | 2H | -N-CH₂- |
| ~ 2.60 | Triplet | 2H | -CH₂-C=O |
| ~ 2.15 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms, and their chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 174.5 | C=O (amide) |
| ~ 138.0 | Ar-C (C-N) |
| ~ 132.0 | Ar-CH |
| ~ 121.0 | Ar-CH |
| ~ 118.0 | Ar-C (C-Br) |
| ~ 49.0 | -N-CH₂- |
| ~ 32.5 | -CH₂-C=O |
| ~ 18.0 | -CH₂-CH₂-CH₂- |
Note: The assignments are predictive and should be confirmed by 2D NMR techniques if necessary.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.
Causality Behind Experimental Choices: Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data (EI):
| m/z | Ion |
| 239/241 | [M]⁺ |
| 183/185 | [M - C₂H₄O]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
| 76 | [C₆H₄]⁺ |
Note: The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic doublets for bromine-containing fragments.
Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and APIs. A robust reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from potential impurities.
Causality Behind Experimental Choices: A C18 column is a versatile stationary phase for the separation of moderately polar compounds. A mobile phase consisting of a mixture of acetonitrile and water provides good separation efficiency. UV detection is suitable as the bromophenyl chromophore absorbs UV light. This method is adapted from a protocol for a structurally similar compound, 1-(4-Bromophenyl)-4-ethylpiperazine.
Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample solution and record the chromatogram.
-
Purity Calculation: Calculate the purity by the area percentage method.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices: The FTIR spectrum will provide confirmatory evidence for the presence of key functional groups, such as the amide carbonyl (C=O) and the aromatic C-H and C=C bonds.
Expected FTIR Spectral Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2950-2850 | Aliphatic C-H stretch |
| ~ 1680 | Amide C=O stretch (lactam) |
| ~ 1600, 1490 | Aromatic C=C stretch |
| ~ 1070 | C-N stretch |
| ~ 820 | para-disubstituted benzene C-H bend |
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Background Scan: Perform a background scan with an empty sample compartment.
-
Sample Scan: Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Thermal Analysis: Evaluating Thermal Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of a material.
Causality Behind Experimental Choices: TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points and other phase transitions. This information is crucial for understanding the stability of the compound during storage and processing.
Expected Thermal Analysis Data:
-
DSC: A sharp endotherm corresponding to the melting point of the compound.
-
TGA: The onset of decomposition at a temperature above the melting point.
Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: Place the sample pan in a TGA/DSC instrument.
-
Analysis Conditions: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation: Analyze the resulting thermograms to determine the melting point and decomposition temperature.
Visualizations
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of spectroscopic and chromatographic techniques ensures the unambiguous identification, structural elucidation, and purity assessment of this important synthetic intermediate. Adherence to these protocols will contribute to the quality and consistency of research and development in the pharmaceutical and chemical industries.
References
Biological Evaluation of 1-(4-Bromophenyl)pyrrolidin-2-one Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of 1-(4-Bromophenyl)pyrrolidin-2-one Scaffolds
The this compound core structure is a versatile scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its unique chemical architecture, featuring a bromophenyl group attached to a pyrrolidinone ring, allows for diverse functionalization, leading to the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The presence of the bromine atom, in particular, can enhance the lipophilicity and metabolic stability of the molecule, often contributing to improved biological efficacy.
This guide provides detailed protocols for the initial biological evaluation of novel this compound derivatives. The methodologies described herein are foundational for researchers and drug development professionals aiming to characterize the cytotoxic, antimicrobial, and neuroprotective potential of this promising class of compounds. The emphasis is on robust, reproducible, and well-validated in vitro assays that serve as the primary screen in the drug discovery pipeline.
Part 1: In Vitro Cytotoxicity Assessment Against Cancer Cell Lines
A primary and critical step in the evaluation of novel chemical entities for oncology applications is the assessment of their cytotoxic effects against cancer cell lines. The MTT assay is a widely adopted, reliable, and quantitative colorimetric method to determine cell viability and proliferation.[5][6][7] This assay measures the metabolic activity of cells, which in viable cells, involves the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[5] The intensity of the resulting purple color is directly proportional to the number of viable, metabolically active cells.
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on selected cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl Sulfoxide (DMSO), cell culture grade[8]
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. static.igem.wiki [static.igem.wiki]
The Versatility of 1-(4-Bromophenyl)pyrrolidin-2-one: A Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the 1-(4-Bromophenyl)pyrrolidin-2-one Scaffold
In the landscape of contemporary medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The pyrrolidine ring is recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure, conferred by its sp³-hybridized carbon atoms, provides an excellent framework for creating molecules with complex and globular shapes that can effectively interact with biological targets.[1][2]
The this compound moiety emerges as a particularly strategic starting point for the synthesis of novel therapeutics. This scaffold synergistically combines the advantageous properties of the pyrrolidin-2-one (a lactam) core with the synthetic versatility of an aryl bromide. The lactam ring can act as a peptidomimetic and a conformational constraint in medicinal chemistry, while the bromophenyl group serves as a key handle for a variety of cross-coupling reactions, enabling the exploration of a vast chemical space.[3] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols and insights into its therapeutic potential.
Core Physicochemical and Structural Advantages
The utility of the this compound scaffold is rooted in its inherent physicochemical properties:
| Property | Advantage in Drug Discovery |
| Molecular Weight | 240.10 g/mol [3] |
| Formula | C₁₀H₁₀BrNO[3] |
| Boiling Point | 423.2 °C at 760 mmHg[3] |
| Storage | Stable at room temperature, dry, and sealed[3] |
| Key Structural Features | A pyrrolidinone ring and a bromophenyl group[4] |
The presence of the bromine atom is of paramount importance. It allows for the application of powerful synthetic transformations such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.[3] This enables the facile introduction of a wide range of substituents on the phenyl ring, providing a direct avenue for optimizing the structure-activity relationship (SAR) of drug candidates.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating a broad spectrum of biological activities.
Central Nervous System (CNS) Agents
The pyrrolidinone core is a common feature in nootropic drugs (cognitive enhancers) and other CNS-active compounds. The this compound scaffold serves as a valuable intermediate in the synthesis of molecules targeting the CNS.[3] For instance, analogs of pyrovalerone, which feature a substituted phenyl-pyrrolidine moiety, are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, highlighting the potential of this scaffold in developing treatments for conditions like ADHD and substance abuse disorders.[5]
Anticancer Agents
The N-methylpyrrolidone moiety, a close relative of the pyrrolidin-2-one core, has been identified as a mimetic of acetyl-lysine, leading to the development of bromodomain inhibitors.[6] Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and are attractive targets in oncology. The this compound scaffold can be elaborated to generate structurally complex and chiral inhibitors of bromodomain-containing proteins like BRD4, which is a key regulator of oncogene expression.[6]
Antimicrobial and Antifungal Agents
The pyrrolidine scaffold has been incorporated into novel antimicrobial agents. Derivatives containing the bromophenyl group have shown promise in this area. For example, N-(4-bromophenyl)furan-2-carboxamide, a related structure, has demonstrated significant antibacterial activity against clinically isolated drug-resistant bacteria.[7] Furthermore, complex spiro-pyrrolidine derivatives incorporating a bromophenyl ring have been investigated as potential antifungal agents by targeting enzymes like glucose-6-phosphate synthase.
Antioxidant and Anticholinergic Activities
Researchers have synthesized bromophenol derivatives containing a 1-(dihydroxybenzyl)pyrrolidin-2-one core that exhibit potent antioxidant and anticholinergic activities.[8] These compounds have shown efficacy in scavenging free radicals and inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title scaffold. The choice of specific reagents and reaction conditions may be optimized based on laboratory capabilities and desired scale.
Workflow for the Synthesis of this compound
A flowchart of the synthetic pathway.
Materials:
-
4-Bromoaniline
-
4-Chlorobutyryl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium hydride (NaH) or other suitable base for cyclization
-
Tetrahydrofuran (THF) or other suitable solvent for cyclization
-
Standard laboratory glassware and workup reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate)
Procedure:
-
Acylation:
-
Dissolve 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-4-chlorobutanamide intermediate.
-
-
Intramolecular Cyclization:
-
Suspend sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add a solution of the crude N-(4-bromophenyl)-4-chlorobutanamide (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Synthesis
This protocol provides a general method for diversifying the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction. This is a powerful tool for exploring the structure-activity relationship.
Workflow for Suzuki-Miyaura Cross-Coupling
A general scheme for library synthesis.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the desired coupled product.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for a broad range of derivatives is beyond the scope of this guide, general principles can be inferred from existing literature on related compounds.
Logical Relationship of SAR
SAR exploration through scaffold modification.
-
Aryl Substituents: The nature of the substituent introduced via cross-coupling at the 4-position of the phenyl ring is expected to have a significant impact on target binding. For example, in the context of bromodomain inhibitors, the aryl substituent can be designed to interact with specific residues in the binding pocket, thereby enhancing potency and selectivity.[6]
-
Pyrrolidinone Ring: Modifications to the pyrrolidinone ring itself, such as the introduction of substituents at the 3-, 4-, or 5-positions, can influence the molecule's three-dimensional conformation and its interaction with the target protein. Chirality at these positions is often a critical determinant of biological activity.[2]
Future Directions and Conclusion
The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutics across a range of disease areas. Its synthetic tractability, coupled with the favorable physicochemical properties of the pyrrolidinone core, makes it an attractive platform for generating diverse chemical libraries. Future research will likely focus on the application of this scaffold in developing highly selective inhibitors for challenging targets, such as protein-protein interactions and specific enzyme isoforms. The continued exploration of the chemical space accessible from this scaffold holds significant promise for the discovery of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one (CAS 7661-32-7), a critical intermediate in pharmaceutical and materials science research.[1] This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges in achieving high yields and purity. The content is structured in a question-and-answer format to directly address common issues observed in the field.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: What are the primary catalytic methods for synthesizing this compound, and how do I choose between them?
A1: The synthesis involves the N-arylation of 2-pyrrolidinone with a 4-bromophenyl halide. The two most prominent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]
-
Buchwald-Hartwig Amination: This is generally the preferred method in modern organic synthesis. It offers milder reaction conditions, broader functional group tolerance, higher yields, and requires only catalytic amounts of palladium.[2][4] Its primary drawback is the higher cost of palladium and the specialized phosphine ligands required.
-
Ullmann Condensation: This is the classical method. While cost-effective due to the use of copper, traditional Ullmann reactions required harsh conditions, such as high temperatures (>180 °C) and stoichiometric amounts of copper.[3][5] Modern protocols using soluble copper salts and ligands have significantly improved conditions, but they can still be more demanding than the Buchwald-Hartwig approach.[6]
Decision Criteria:
-
For highest yield and mildest conditions: Start with a Buchwald-Hartwig approach.
-
For cost-sensitive, large-scale synthesis: A modern, ligand-assisted Ullmann reaction is a strong contender.
The table below provides a high-level comparison of typical starting conditions for both methods.
| Parameter | Buchwald-Hartwig Amination | Modern Ullmann Condensation |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | CuI, Cu₂O, or Cu(acac)₂ |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)[7] | N,N- or O,O-chelating ligands (e.g., L-proline, phenanthroline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane)[4] | Polar aprotic (e.g., DMF, DMSO, NMP)[3] |
| Temperature | 80 - 120 °C | 100 - 160 °C |
Q2: My Buchwald-Hartwig reaction has stalled or resulted in a low yield. What are the most critical parameters to investigate?
A2: Low yield in a Buchwald-Hartwig amination is a common issue that can almost always be resolved by systematically optimizing the five key components of the reaction. The following troubleshooting workflow can guide your efforts.
In-depth Explanation:
-
The Catalyst System (Palladium Source & Ligand): The N-arylation of a lactam like 2-pyrrolidinone is challenging. The choice of phosphine ligand is the most frequent point of failure.
-
Expertise: Simple ligands like PPh₃ are ineffective. You require bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent the formation of off-cycle catalyst intermediates.[2][4] Excellent starting points are XPhos , tBuXPhos , and RuPhos .[7]
-
Trustworthiness: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts are air-stable and ensure a reliable initiation of the catalytic cycle.[7]
-
-
The Base: The base's role is not merely to be a proton acceptor; it is mechanistically involved in the deprotonation of the amine or the palladium-amine complex.[8]
-
Expertise: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium carbonate or phosphate can work but often require higher temperatures or longer reaction times.[9]
-
Causality: In non-polar solvents like toluene, an anionic base is necessary to efficiently deprotonate the neutral palladium-amine complex, which is a key step before reductive elimination.[8][10] Using a weaker or partially soluble base can halt the cycle at this stage.
-
-
Solvent and Temperature:
-
Expertise: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are standard.[4] The reaction must be run under an inert atmosphere (Nitrogen or Argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Causality: Overly polar solvents like DMF can sometimes inhibit the reaction by strongly coordinating to the palladium center, creating a stable but inactive complex.[8][10] Temperature is a balancing act; typically, 80-110 °C is sufficient. Higher temperatures can accelerate the reaction but also risk thermal decomposition of the catalyst, leading to the formation of palladium black and a loss of activity.
-
Q3: I see hydrodehalogenation of my 4-bromoaryl starting material as a major side product. How can I prevent this?
A3: Hydrodehalogenation (replacement of bromine with hydrogen) is a known side reaction that competes with the desired C-N bond formation.
-
Mechanism: This side reaction can occur via β-hydride elimination from the palladium amide intermediate, a pathway that competes with reductive elimination.[2]
-
Solution:
-
Use a Bulkier Ligand: Switching to a more sterically hindered ligand (e.g., from DavePhos to tBuXPhos) can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.
-
Lower the Temperature: This side reaction often has a higher activation energy than the desired coupling. Running the reaction at the lower end of the effective temperature range (e.g., 80 °C) can suppress it.
-
Base Selection: In some cases, a weaker base like K₂CO₃ or K₃PO₄ can mitigate this issue, though it may require longer reaction times.
-
Section 2: Key Mechanisms and Protocols
Q4: Can you illustrate the catalytic cycle for the Buchwald-Hartwig amination?
A4: Understanding the mechanism is key to troubleshooting. The cycle consists of three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoaryl halide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 2-pyrrolidinone coordinates to the Pd(II) center. The base then removes the acidic N-H proton to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. This is often the rate-determining step.[2]
Q5: Could you provide a reliable, step-by-step starting protocol for the Buchwald-Hartwig synthesis?
A5: Certainly. This protocol is a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: Buchwald-Hartwig Synthesis of this compound
-
Reagents & Stoichiometry:
Reagent M.W. Amount (mmol) Mass/Volume Equivalents 1-Bromo-4-iodobenzene 282.91 5.0 1.41 g 1.0 2-Pyrrolidinone 85.11 6.0 0.51 g (0.46 mL) 1.2 XPhos Pd G3 Pre-catalyst 863.83 0.1 86.4 mg 0.02 (2 mol%) Sodium tert-butoxide 96.10 7.0 0.67 g 1.4 | Anhydrous Toluene | - | - | 25 mL | - |
-
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-bromo-4-iodobenzene, sodium tert-butoxide, and XPhos Pd G3 pre-catalyst.
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent/Reagent Addition: Through the septum, add the anhydrous toluene, followed by the 2-pyrrolidinone via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, add 30 mL of ethyl acetate, and separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[11]
-
Q6: My product seems pure by TLC, but the NMR shows broad peaks or impurities. What are the best purification strategies?
A6: this compound is a solid at room temperature.[1] If column chromatography does not yield sufficient purity, recrystallization is an excellent secondary purification method.
-
Solvent Selection: A solvent pair is often effective. Good starting points include ethanol/water, isopropanol/water, or ethyl acetate/heptane.[11]
-
General Recrystallization Protocol:
-
Dissolve the impure solid in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While hot, add the "poor" solvent (e.g., water) dropwise until persistent turbidity (cloudiness) is observed.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove from heat, cover, and allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[11]
-
-
Purity Confirmation: Final purity should be confirmed by HPLC and ¹H/¹³C NMR. A sharp melting point is also a good indicator of high purity.[11][12]
References
- 1. This compound [myskinrecipes.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Bromophenyl)pyrrolidin-2-one Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the functionalization of 1-(4-Bromophenyl)pyrrolidin-2-one. This versatile aryl bromide is a key building block in medicinal chemistry and materials science. Its successful transformation via cross-coupling reactions is often pivotal to synthetic campaigns. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of these reactions and achieve high-yield, reproducible results.
Section 1: Foundational Principles & General Troubleshooting
Before delving into specific reaction types, it's crucial to address foundational issues that are common sources of failure across all palladium-catalyzed cross-coupling reactions. A meticulous setup is the bedrock of a successful experiment.[1][2]
FAQ: General Issues
Q1: My reaction shows very low or no conversion of the starting material. Where should I start troubleshooting?
A1: This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic cycle. Here is a checklist of the most probable causes:
-
Inactive Catalyst: The single most common issue is an inactive catalyst. The active Pd(0) species is sensitive to oxygen.[3]
-
Palladium(0) Sources (e.g., Pd(PPh₃)₄): These can degrade over time, especially if not stored rigorously under an inert atmosphere. Use a fresh batch or test its activity on a known, reliable reaction.
-
Palladium(II) Pre-catalysts (e.g., Pd(OAc)₂, PdCl₂): These require in situ reduction to Pd(0) to enter the catalytic cycle.[4][5] This reduction can be hindered by poor quality reagents or inappropriate conditions. Modern pre-catalysts (e.g., G3 or G4 pre-catalysts) are often more robust and generate the active Pd(0) species more reliably.[6]
-
Observation of Palladium Black: The formation of a black precipitate is a clear sign of catalyst decomposition and aggregation.[3] This removes the catalyst from the soluble, active cycle.
-
-
Ligand Degradation: Phosphine ligands, especially electron-rich, bulky phosphines critical for many couplings, are susceptible to oxidation.[7] Ensure they have been stored and handled under an inert atmosphere.
-
Inadequate Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands. Ensure your reaction flask is properly oven- or flame-dried and that you have thoroughly degassed your solvent and the reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 15-30 minutes).[2][3]
-
Reagent and Solvent Purity:
-
Solvents: Use anhydrous, degassed solvents. Water and oxygen are common culprits for deactivating the catalyst.[7]
-
Base: The purity, particle size, and dryness of the base are critical. Clumped or impure base can lead to poor reactivity.[6] For solid bases, grinding them into a fine powder before use can improve performance.[6]
-
General Troubleshooting Workflow
This flowchart outlines a systematic approach to diagnosing low-yield reactions.
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Section 2: C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between this compound and a wide range of primary or secondary amines.[8] Success hinges on the careful selection of the ligand, base, and solvent.[9]
FAQ: Buchwald-Hartwig Amination
Q2: I'm attempting to couple a primary amine with my aryl bromide, but the yield is poor. What factors are most important to consider?
A2: For primary amines, several factors are critical:
-
Ligand Choice: This is paramount. For primary amines, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination step.[10][11] Ligands like BrettPhos are specifically designed for this purpose.[4] Using a less suitable ligand (e.g., one designed for secondary amines) can stall the catalytic cycle.
-
Base Selection: The base's role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many aminations.[6]
-
Weaker Bases: If your substrate has base-sensitive functional groups (e.g., esters, nitro groups), strong bases can cause decomposition.[4] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be screened, often requiring higher temperatures.[6]
-
-
Solvent Effects: Non-polar, aprotic solvents like toluene, dioxane, or THF are generally preferred.[4][9] Polar solvents can sometimes coordinate to the palladium center and inhibit catalysis.[12]
Q3: My reaction with a secondary amine is sluggish. Should I just increase the temperature?
A3: While increasing the temperature can help, it's not always the best first step and can sometimes promote catalyst decomposition.[3] For sluggish reactions with secondary amines, consider these points:
-
Ligand Steric Hindrance: The steric bulk of both the ligand and the secondary amine is a delicate balance. A very bulky ligand combined with a bulky secondary amine can hinder the amine's coordination to the palladium center. Consider screening a panel of ligands with varying steric profiles (e.g., XPhos, RuPhos).[10]
-
Base Strength and Solubility: A strong base like LHMDS or NaOt-Bu is typically required.[6] The choice of base can also be influenced by the solvent. For instance, Cs₂CO₃ has better solubility in certain solvents, which can be advantageous.[6]
-
Concentration: Sometimes, simply increasing the reaction concentration can improve rates and yields, especially for intermolecular reactions.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Typical Temp. (°C) |
| Primary Aliphatic | BrettPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 |
| Secondary Aliphatic | XPhos, RuPhos, SPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-120 |
| Primary Aryl (Aniline) | XPhos, BrettPhos | Cs₂CO₃, K₃PO₄ | Toluene, t-BuOH | 80-110 |
| Secondary Aryl | XPhos, GPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 100-120 |
Section 3: C-C Bond Formation (Suzuki, Heck, Sonogashira)
Creating new carbon-carbon bonds at the 4-position of the phenyl ring opens up a vast chemical space for derivatization. Each major C-C coupling reaction has its own unique set of challenges.
Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) and is one of the most robust and widely used cross-coupling methods.[13][14]
FAQ: Suzuki-Miyaura Coupling
Q4: My Suzuki reaction yield is low, and I see a significant amount of debrominated starting material (1-phenylpyrrolidin-2-one). What is happening?
A4: The formation of the debrominated (or hydrodehalogenated) product is a common side reaction.[15] It occurs when the Ar-Pd(II)-Br intermediate undergoes reaction with a hydride source before it can transmetalate with the boronic acid. Potential hydride sources include amine bases or alcohol solvents. Another major cause of low yield is protodeboronation of your coupling partner.[7]
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid/ester, replacing it with a C-H bond.[7] It is often promoted by water and the basic conditions of the reaction.
-
Mitigation:
-
Use Anhydrous Conditions: While some protocols use aqueous bases, minimizing water can suppress this side reaction.[7]
-
Choice of Base: Milder bases like K₃PO₄ or KF are often less prone to causing protodeboronation than strong hydroxides.[7]
-
Use Boronic Esters: Pinacol or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.[7]
-
-
-
Hydrodehalogenation:
-
Mitigation:
-
Optimize Base/Solvent: Avoid using amine bases or alcohol solvents if this is a major issue.
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3]
-
-
Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often caused by the presence of oxygen, which can promote an alternative catalytic cycle.[2]
-
Mitigation:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before heating.[2]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Palladium Source: Some researchers find that using a Pd(II) pre-catalyst with a ligand is less prone to causing homocoupling than some batches of Pd(0) sources.
-
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene, providing access to stilbene-like structures.[16][17] The reaction's primary challenges often revolve around regioselectivity and catalyst stability at the higher temperatures typically required.
FAQ: Heck Reaction
Q6: My Heck reaction is giving a mixture of regioisomers. How can I control the selectivity?
A6: The regioselectivity of the migratory insertion step is a key challenge. For intermolecular reactions, controlling selectivity can be difficult. However, for intramolecular Heck reactions, the outcomes are much more predictable and efficient.[18] In the context of coupling this compound with an alkene like n-butyl acrylate, the reaction is generally highly regioselective due to the electronic bias of the acrylate. If you are using a less biased alkene, you may need to screen different ligand systems. Bulky ligands can often impart greater regiocontrol.
Q7: The reaction starts but then stalls, and I see palladium black forming.
A7: This points to catalyst decomposition, which is common in Heck reactions due to the often high temperatures (100-140 °C) required.[19]
-
Mitigation:
-
Use a More Stable Catalyst System: Modern catalyst systems involving N-heterocyclic carbene (NHC) ligands or palladacycles can exhibit greater thermal stability than traditional Pd/phosphine systems.[17]
-
Add a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the palladium catalyst and improve yields.[19]
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. A temperature screen is highly recommended.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, a crucial transformation for accessing many pharmaceutical scaffolds and materials.[20][21]
FAQ: Sonogashira Coupling
Q8: The main side product in my Sonogashira reaction is the homocoupled diyne from my alkyne coupling partner (Glaser coupling). What causes this?
A8: Glaser-type homocoupling is the most common side reaction in Sonogashira couplings.[22] It is promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Mitigation:
-
Strictly Anaerobic Conditions: This is absolutely critical. Rigorous degassing is required to prevent the Cu(I)-promoted oxidative homocoupling.[22]
-
Copper-Free Conditions: A number of highly effective copper-free Sonogashira protocols have been developed.[22] These often use a stronger organic base (e.g., DIPA, Et₃N) and may require a specific palladium/ligand system (e.g., Pd/P(t-Bu)₃).[10][20] This is the most effective way to eliminate the Glaser coupling side product.
-
Slow Addition of the Alkyne: If using copper, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Q9: The reaction is not going to completion. What should I check first?
A9: Assuming general issues (catalyst, inertness) are ruled out, focus on the specific components of the Sonogashira reaction:
-
Base: The amine base (typically Et₃N or DIPA) is not just a base but also often acts as a solvent and a ligand.[10] Ensure it is pure and dry.
-
Copper(I) Source: Ensure your CuI is fresh. It should be off-white; if it is green or brown, it has likely oxidized and will be ineffective.
-
Ligand: The choice of phosphine ligand is important. Triphenylphosphine (PPh₃) is common, but more electron-rich and bulky ligands can sometimes improve performance, especially for less reactive bromides.[20]
Table 2: Recommended Starting Conditions for C-C Couplings
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 |
| Heck | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF, Toluene | 100-120 |
| Sonogashira (Cu) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF, DMF | 25-60 |
| Sonogashira (Cu-free) | Terminal Alkyne | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-100 |
Cross-Coupling Reaction Component Selection
The diagram below illustrates the key choices a researcher must make when designing a cross-coupling experiment for functionalizing this compound.
Caption: Key parameter choices for functionalizing the aryl bromide substrate.
Section 4: Detailed Experimental Protocols
Adherence to a robust, standardized protocol is essential for reproducibility. The following general procedure can be adapted for most cross-coupling reactions discussed herein.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
Materials and Setup:
-
An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Septa, needles, and syringes for the transfer of anhydrous solvents and reagents.
-
Inert gas line (high-purity Argon or Nitrogen) with a bubbler.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Flask Preparation:
-
To the oven-dried reaction vessel, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.1-1.5 equiv relative to Pd).
-
If using a solid coupling partner (e.g., boronic acid, 1.2 equiv) and a solid base (e.g., K₃PO₄, 2.0-3.0 equiv), add them to the flask at this stage.
-
-
Establishing Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Backfill the flask with inert gas.
-
Repeat this evacuate/backfill cycle a total of 3-5 times to ensure a completely oxygen-free environment.[7]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene, dioxane) via syringe to the desired concentration (typically 0.1-0.5 M).
-
If your coupling partner is a liquid (e.g., an amine or alkyne), add it via syringe at this point.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).
-
Ensure vigorous stirring to keep solid bases suspended and maintain a homogeneous mixture.[3]
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under inert conditions.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired functionalized product.[7]
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Recrystallization of 1-(4-Bromophenyl)pyridin-2(1H)-one Analogs
Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)pyridin-2(1H)-one and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold in their work. The purity of these N-aryl pyridinone derivatives is critical, as they often serve as key intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity.[2]
This guide provides in-depth, field-proven insights into optimizing recrystallization protocols, troubleshooting common issues, and understanding the physicochemical principles that govern the purification of this specific class of compounds.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of 1-(4-Bromophenyl)pyridin-2(1H)-one and its analogs.
Q1: What are the most probable impurities in a crude sample of 1-(4-Bromophenyl)pyridin-2(1H)-one?
A1: The impurity profile is highly dependent on the synthetic route. Common methods like Buchwald-Hartwig amination or Chan-Lam coupling can introduce specific impurities.[1]
-
Unreacted Starting Materials: Residual 2-hydroxypyridine, 4-bromophenylboronic acid, or 4-bromoaniline.
-
Catalyst Residues: Traces of palladium or copper catalysts used in cross-coupling reactions.
-
Byproducts: Homocoupling of the aryl halide or boronic acid can generate biphenyl derivatives. Incomplete cyclization during pyridinone ring formation can also leave acyclic precursors in the crude product.[3]
-
Reagents: Excess base (e.g., Cs₂CO₃, K₂CO₃) or ligands used in the synthesis.[4]
A preliminary aqueous workup can often remove inorganic salts and water-soluble reagents before proceeding with recrystallization.[3]
Q2: How do I select an optimal recrystallization solvent?
A2: The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below.[5] For pyridinone analogs, which possess both a polar lactam group and a less polar aryl system, a solvent of intermediate polarity is often a good starting point.
-
Principle of Selection: A rule of thumb is that solvents containing functional groups similar to the compound are often effective.[6] Alcohols (Ethanol, Methanol, Isopropanol) or ketones (Acetone) are excellent candidates.
-
Systematic Approach: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL). A good solvent will require heating to dissolve the compound and will show significant crystal formation upon cooling.
Q3: What is "oiling out," and why does it happen with pyridinone analogs?
A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice upon cooling.[3] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization. It typically happens when:
-
The solvent is too nonpolar: The compound is "tricked" out of solution before it can organize into a crystal lattice.
-
The solution is excessively supersaturated or cooled too rapidly: Crystals do not have sufficient time to nucleate and grow in an orderly fashion.[7]
-
The melting point of the solid is lower than the boiling point of the solvent: The compound may melt in the hot solvent before dissolving.
Q4: When and how should I use a mixed-solvent (binary) system?
A4: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. This involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").
-
How to Use: Dissolve the crude compound in a minimal amount of the hot "soluble solvent." Then, add the "anti-solvent" dropwise to the hot solution until turbidity (cloudiness) persists. Add a few more drops of the "soluble solvent" to redissolve the solid and then allow the solution to cool slowly.[3]
-
Common Pairs: For pyridinone analogs, common pairs include Hexane/Ethyl Acetate, Hexane/Acetone, or Ethanol/Water.[6]
Q5: My crude product has a strong color. How can I remove these colored impurities?
A5: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon (charcoal).[5]
-
Procedure: After dissolving your crude product in the hot recrystallization solvent, remove it from the heat and add a small amount of activated carbon (typically 1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes.
-
Crucial Step: The activated carbon must be removed via hot filtration before the solution is allowed to cool. If not, the product will crystallize on the charcoal, leading to significant yield loss.[5][8]
Troubleshooting Guide
This guide addresses specific experimental failures in a problem/cause/solution format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound will not dissolve, even in a large volume of boiling solvent. | 1. The chosen solvent is inappropriate (too nonpolar).2. The crude product contains a significant amount of insoluble impurities (e.g., catalyst residues, inorganic salts). | 1. Try a more polar solvent or a mixed-solvent system.2. Attempt to pre-purify the crude material by filtering a solution of it through a small plug of silica gel, or perform an aqueous workup before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated.[3][7]2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off a portion of the solvent to increase the concentration and allow it to cool again.[7]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7]3. If all else fails, add an anti-solvent or remove the solvent entirely and re-attempt with a different solvent system.[3] |
| The product "oils out" instead of crystallizing. | 1. The solvent is too nonpolar for the compound.[3]2. The solution was cooled too quickly. | 1. Reheat the solution and add a small amount of a more polar co-solvent (e.g., a few drops of methanol into an ethyl acetate solution).[3]2. Ensure the cooling process is slow and undisturbed. Insulate the flask to slow down heat loss.[7] |
| The final yield is very low (<50%). | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7]2. Premature crystallization occurred during a hot filtration step.3. The crystals were washed with an excessive amount of cold solvent. | 1. Use the absolute minimum amount of hot solvent required for dissolution. Cool the flask in an ice bath for 30 minutes to maximize crystal precipitation.[5]2. Ensure the filtration apparatus is pre-heated before hot filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| The purified product is still impure (e.g., by TLC, HPLC). | 1. The impurity has very similar solubility to the target compound in the chosen solvent.2. The crystallization occurred too rapidly, trapping impurities within the crystal lattice.[7] | 1. Attempt recrystallization with a different solvent system that may better differentiate the solubilities.2. If impurities persist, column chromatography may be necessary for complete purification.[2][8] |
Visualized Workflows and Logic
General Recrystallization Workflow
Caption: Standard workflow for a single-solvent recrystallization.
Solvent Selection Logic
Caption: Decision tree for selecting a suitable recrystallization solvent.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Perform all operations in a well-ventilated fume hood. Review the Safety Data Sheet (SDS) for all chemicals used.
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary solubility tests.
-
Dissolution: Place the crude 1-(4-Bromophenyl)pyridin-2(1H)-one analog into an Erlenmeyer flask. Add a stir bar. Place the flask on a stirrer/hotplate and add the solvent portion-wise while heating to a gentle boil. Continue adding the minimum amount of solvent until the solid completely dissolves.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Leave the crystals under vacuum on the funnel to air-dry for several minutes. Transfer the crystals to a watch glass for further drying in a vacuum oven.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored compound in the minimum amount of hot solvent as described in Protocol 1.
-
Charcoal Treatment: Remove the flask from the heat source to prevent bumping. Cautiously add a small scoop of activated carbon to the hot solution.
-
Reheating: Return the flask to the hotplate and maintain a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Set up a pre-warmed filtration apparatus (e.g., place the funnel and receiving flask in an oven). Using a stemless funnel and fluted filter paper, quickly filter the hot solution to remove the activated carbon. This step must be done quickly to prevent premature crystallization.[5]
-
Crystallization: Proceed with the cooling, collection, and drying steps as outlined in Protocol 1.
References
- 1. 1-(4-Bromophenyl)pyridin-2(1H)-one|CAS 1845694-31-6 [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 1-(4-Bromophenyl)pyrrolidin-2-one in Assays
This guide serves as a centralized resource for researchers, scientists, and drug development professionals encountering solubility issues with 1-(4-Bromophenyl)pyrrolidin-2-one. The inherent physicochemical properties of this molecule—specifically its bromophenyl group—confer a lipophilic nature, leading to poor aqueous solubility that can compromise assay integrity.[1][2] This document provides a structured, experience-driven approach to systematically address and overcome these challenges, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: I've just diluted my this compound stock into my aqueous assay buffer and immediately see it precipitating. What's happening and what is the first-line solution?
A1: This is a classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment. This compound is a solid with a predicted LogP of 2.0, indicating it is significantly more soluble in organic solvents than in water.[1][3] When your concentrated organic stock is introduced into the aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" of solution.
The most direct solution is to leverage the power of co-solvents. The goal is to maintain a small, yet effective, percentage of an organic solvent in your final assay volume to keep the compound in the solution phase.
The First-Line Solution: The DMSO Co-Solvent Method Dimethyl sulfoxide (DMSO) is an exceptionally powerful, water-miscible aprotic solvent, often referred to as a "super solvent," making it the industry standard for preparing stock solutions for screening and cell-based assays.[4][5]
The workflow below outlines the initial troubleshooting process.
Caption: Workflow for addressing initial compound precipitation.
Q2: What are the critical best practices for preparing and storing a stock solution of this compound to ensure its stability and solubility?
A2: The integrity of your stock solution is paramount; an improperly prepared stock is a primary source of experimental variability. For a poorly soluble compound, this step cannot be overlooked.
Protocol: High-Integrity Stock Solution Preparation
-
Solvent Selection: Use only high-purity, anhydrous-grade DMSO (≤0.1% water). Water is an anti-solvent for this compound and its presence, even in small amounts, can lower the maximum achievable stock concentration.
-
Gravimetric Precision: Accurately weigh the solid this compound (MW: ~240.10 g/mol ) on a calibrated analytical balance.[3][6]
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO. To ensure complete dissolution, vortex vigorously and then sonicate in a room temperature water bath for 5-10 minutes. Sonication is highly effective at breaking down small compound aggregates that may not be visible to the naked eye.
-
Visual Confirmation: After sonication, hold the vial against a light source to confirm there is no particulate matter or "haziness" in the solution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption from the air. Store at -20°C or -80°C.
Table 1: Recommended Co-solvents and Starting Concentrations
| Co-Solvent | Typical Stock Conc. Range | Final Assay Conc. Limit | Key Considerations |
| DMSO | 10 - 50 mM | Generally < 0.5% (v/v) | Most powerful solvent, but toxicity varies by cell line. Always run a vehicle control.[7] |
| Ethanol (200 Proof) | 5 - 20 mM | < 1% (v/v) | Less potent solvent than DMSO but often better tolerated by sensitive cell lines. |
| PEG 400 | 5 - 15 mM | < 2% (v/v) | Often used in pre-clinical formulations; can be a good choice if transitioning to in vivo studies. |
Q3: I've optimized my DMSO concentration, but I'm still facing solubility limits for the dose I need in my assay. What advanced formulation strategies can I employ?
A3: When standard co-solvents are insufficient, you must turn to formulation science to increase the apparent aqueous solubility. This involves using excipients that can encapsulate or otherwise associate with the compound to keep it dispersed in the aqueous phase.
-
Cyclodextrins: These are truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound can partition into the central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and a strong safety profile.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can sequester the compound, increasing its solubility. This is particularly useful but requires careful validation, as surfactants can interfere with some assay readouts or affect cell membranes.
The decision on which advanced method to use can be guided by the compound's properties and the assay's constraints.
Caption: Decision tree for selecting an advanced solubilization method.
Troubleshooting Guides
Guide 1: High Variability or Poor Reproducibility in Assay Data
-
Symptom: You observe significant standard deviations between replicate wells or inconsistent IC50 values between experiments.
-
Likely Cause: Undetected micro-precipitation. Even if your solution appears clear, microscopic aggregates may be forming over the course of the assay, leading to a non-homogenous distribution of the active compound.
-
Solutions:
-
Kinetic Solubility Check: Before a large experiment, prepare your highest concentration of compound in the final assay buffer. Let it sit at the assay temperature (e.g., 37°C) and check for precipitation under a microscope at several time points (e.g., 0 hr, 2 hr, 24 hr).
-
Improve Dilution Technique: When making the final dilution, add the small volume of concentrated stock into the larger volume of aqueous buffer while vortexing. This rapid energy input promotes faster mixing and reduces the chance of localized precipitation.
-
Consider a "Serum Slingshot": If working with serum-containing media, the serum proteins can sometimes help stabilize a compound. Try adding your DMSO stock directly to a small volume of serum first, mix well, and then add this mixture to the rest of the media.
-
Guide 2: Cell Health Appears Compromised in Vehicle Control Wells
-
Symptom: Your cells treated with only the vehicle (e.g., 0.5% DMSO in media) show signs of stress, poor morphology, or reduced viability compared to untreated cells.
-
Likely Cause: The specific cell line you are using is highly sensitive to the chosen organic co-solvent.
-
Solutions:
-
Comprehensive Solvent Tolerance Test: Perform a dose-response curve of your solvent (e.g., DMSO from 0.05% to 2%) on your cells using your standard viability assay (e.g., CellTiter-Glo®, MTT). This will define the absolute maximum solvent concentration your cells can tolerate without artifacts.
-
Switch Solvents: If DMSO tolerance is unacceptably low, repeat the tolerance test with an alternative solvent like ethanol.
-
Reduce Solvent Concentration: The most effective way to lower the final solvent percentage is to increase the concentration of your primary stock solution. If you can successfully create a 50 mM stock instead of a 10 mM stock, you will introduce 5-fold less solvent into your final assay volume to achieve the same compound concentration.
-
References
- 1. PubChemLite - this compound (C10H10BrNO) [pubchemlite.lcsb.uni.lu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [myskinrecipes.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-(4-Bromophenyl)pyrrolidin-2-one under different conditions
Technical Support Center: 1-(4-Bromophenyl)pyrrolidin-2-one
Welcome to the technical support center for this compound (CAS No. 7661-32-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept at room temperature in a dry, sealed container.[1] The compound is a solid that is stable under standard temperature and pressure conditions.[2] To prevent potential degradation from atmospheric moisture or light, it is best practice to store it in a desiccator or a tightly sealed container with a desiccant, away from direct light.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this exact compound is not extensively published, aryl halide derivatives can be susceptible to photodecomposition.[3][4] Therefore, as a precautionary measure, it is recommended to protect the compound and its solutions from prolonged exposure to light, especially UV light. Standard laboratory practice would involve using amber vials or wrapping containers in aluminum foil.
Q3: How stable is the lactam ring in this compound to hydrolysis?
A3: The 5-membered γ-lactam ring in this compound is significantly more stable to hydrolysis than a 4-membered β-lactam ring.[5][6][7] Under neutral pH conditions at room temperature, the lactam ring is generally stable. However, hydrolysis can be induced under forcing conditions, such as strong acidic or basic media, particularly at elevated temperatures. This would result in the opening of the ring to form 4-((4-bromophenyl)amino)butanoic acid.
Q4: Can I expect degradation of this compound in the presence of oxidizing agents?
A4: Yes, the pyrrolidinone moiety, particularly the methylene group adjacent to the nitrogen, can be susceptible to oxidation.[8] Strong oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of N-oxides or other oxidative degradation products. Care should be taken when using this compound in reactions involving strong oxidants.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical path to diagnose and resolve the problem.
Scenario 1: I observe a new, more polar peak in my reverse-phase HPLC analysis after my sample was left in an acidic aqueous solution.
-
Question: What is the likely identity of this new peak?
-
Answer: The appearance of a new, more polar impurity after exposure to acidic conditions strongly suggests hydrolysis of the γ-lactam ring. The product, 4-((4-bromophenyl)amino)butanoic acid, contains a free carboxylic acid and an amine, making it significantly more polar than the parent lactam.
-
Causality: The amide bond in the lactam ring is susceptible to acid-catalyzed hydrolysis. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to check if the molecular weight of the new peak corresponds to the hydrolyzed product (M.W. 258.12 g/mol , which is the parent M.W. of 240.10 g/mol + 18.02 g/mol for H₂O).
-
pH Control: Ensure your solutions are buffered to a neutral or near-neutral pH if the experimental conditions allow.
-
Temperature Control: Avoid heating acidic solutions of the compound unless the reaction requires it. Hydrolysis rates increase significantly with temperature.
-
-
Scenario 2: My stock solution in methanol shows a growing impurity peak over time, even when stored in the dark.
-
Question: My solution is protected from light, so what could be causing this degradation?
-
Answer: This could be due to solvolysis (specifically methanolysis) of the lactam ring, which is analogous to hydrolysis. This reaction would produce the methyl ester, methyl 4-((4-bromophenyl)amino)butanoate.
-
Causality: While less reactive than water in hydrolysis, alcohols like methanol can act as nucleophiles under certain conditions, leading to the opening of the lactam ring. This can be catalyzed by trace acidic or basic impurities in the solvent.
-
Troubleshooting Steps:
-
Solvent Choice: If possible, switch to a more non-nucleophilic aprotic solvent for your stock solution, such as acetonitrile or DMSO, if compatible with your experiment.
-
Solvent Quality: Use high-purity, anhydrous solvents to minimize potential contaminants that could catalyze degradation.
-
Storage Duration: Prepare stock solutions fresh whenever possible. If long-term storage is necessary, store at -20°C or -80°C to significantly slow the rate of degradation.
-
-
Scenario 3: After a reaction involving hydrogen peroxide, my product recovery is low, and I see multiple unknown peaks in the chromatogram.
-
Question: What happened to my starting material?
-
Answer: The compound has likely undergone oxidative degradation. The pyrrolidinone ring and potentially the electron-rich aromatic ring are susceptible to oxidation.
-
Causality: The methylene group adjacent to the ring nitrogen is a primary site for oxidation.[8] The reaction with H₂O₂ could lead to a variety of products, including hydroperoxides or ring-opened byproducts.
-
Troubleshooting Steps:
-
Control Experiment: Run a control experiment with this compound and hydrogen peroxide under the same conditions but without other reagents to confirm its oxidative lability.
-
Milder Oxidants: If the reaction chemistry allows, explore the use of milder or more selective oxidizing agents.
-
Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or HPLC) to minimize reaction time and prevent over-oxidation of the starting material.
-
-
Forced Degradation Study Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the drug substance.
Experimental Workflow: Forced Degradation
Here is a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability
-
Acidic Condition:
-
To 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration and analyze by HPLC.
-
-
Basic Condition:
-
To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature. Due to the higher reactivity of lactams to base-catalyzed hydrolysis, elevated temperatures may not be necessary.
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
Protocol 2: Oxidative Stability
-
To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Dilute with mobile phase to quench the reaction and analyze immediately by HPLC.
Protocol 3: Photolytic Stability (as per ICH Q1B)
-
Expose a thin layer of the solid compound and a solution (e.g., 1 mg/mL in methanol/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dissolve the solid sample and dilute the solution sample for HPLC analysis. Compare the results to the dark control.
Protocol 4: Thermal Stability
-
Place the solid compound in a vial and heat it in an oven at 80°C for 48 hours.
-
Also, prepare a solution of the compound (e.g., in propylene glycol) and heat under the same conditions.
-
After the specified time, allow the samples to cool to room temperature.
-
Dissolve the solid and dilute the solution for analysis by HPLC. Compare the results with an unheated control sample.
Data Interpretation & Potential Degradation Pathways
Summary of Expected Stability
The following table summarizes the likely stability of this compound under forced degradation conditions, based on its chemical structure.
| Stress Condition | Reagent/Parameters | Expected Stability | Probable Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate Degradation | 4-((4-bromophenyl)amino)butanoic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | Significant Degradation | 4-((4-bromophenyl)amino)butanoate (salt) |
| Oxidation | 3% H₂O₂, RT | Moderate Degradation | N-oxides, hydroxylated species, ring-opened products |
| Photolysis | ICH Q1B Light | Potential for Minor Degradation | Debromination, radical-mediated byproducts |
| Thermal (Dry Heat) | 80°C, Solid | Likely Stable | Minimal to no degradation expected |
Potential Degradation Pathway: Hydrolysis
The most predictable degradation pathway is the hydrolysis of the lactam ring.
Caption: Hydrolytic degradation of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Troubleshooting low bioactivity of 1-(4-Bromophenyl)pyrrolidin-2-one derivatives
Introduction: The Promise and Pitfalls of a Privileged Scaffold
The 1-(4-bromophenyl)pyrrolidin-2-one scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel drug candidates for a range of applications, including central nervous system agents and anti-inflammatory compounds.[1][2] The pyrrolidine ring is a prevalent motif in many natural products and pharmacologically active agents, valued for its ability to introduce three-dimensionality and specific stereochemistry into a molecule.[2][3] The attached bromophenyl group provides a convenient handle for further synthetic modifications via cross-coupling reactions, enabling the exploration of a broad chemical space.[1]
However, as with many promising small molecule series, researchers frequently encounter frustratingly low or inconsistent biological activity during initial screening. This guide provides a systematic, question-driven approach to troubleshooting these issues, moving from the most common and fundamental problems to more complex, assay-specific, and biological considerations. Our goal is to equip you with the logic and protocols to diagnose the root cause of low bioactivity and make informed decisions to advance your research.
Section 1: Foundational Troubleshooting - Is Your Compound the Problem?
The most common source of "inactivity" is often not the biological hypothesis but the physical and chemical integrity of the test compound itself. Before questioning the target or the assay, one must rigorously validate the tool being used: the molecule.
Q1: I'm not observing any effect with my this compound derivative. Where should I possibly begin?
A1: Always start by confirming the identity, purity, and integrity of your compound batch. An incorrect structure or the presence of impurities can lead to false-negative results or confounding off-target effects.[4][5][6] Purity is a critical parameter, as even trace amounts of a highly potent impurity could be responsible for an observed effect, or conversely, inactive impurities could dilute your active pharmaceutical ingredient (API), reducing its effective concentration.[6][7][8]
Core Validation Checks:
-
Identity Confirmation: Verify the molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The data must be unambiguous and match the expected structure.
-
Purity Assessment: Quantify the purity of your sample. The industry standard is High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (LC-MS) or a UV detector at multiple wavelengths. A purity level of >95% is considered the minimum for most screening assays.[7]
-
Compound Stability: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and has not degraded.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solutions.[9]
Workflow: Initial Compound Quality Control
This workflow outlines the essential first steps to validate your compound before proceeding with biological assays.
Caption: Initial compound validation workflow.
Section 2: Physicochemical Hurdles - The Solubility Barrier
After confirming compound quality, the next most significant hurdle is solubility. A compound cannot engage its target if it is not dissolved in the assay medium. Poor aqueous solubility is a leading cause of failure for drug candidates and a primary reason for apparent inactivity in in vitro screens.[10][11][12][13]
Q2: My compound is >98% pure, but the dose-response is flat or inconsistent. Could solubility be the issue?
A2: Absolutely. This is a classic symptom of poor aqueous solubility. The compound may be precipitating out of your assay buffer, meaning the actual concentration in solution is far lower than the nominal concentration you prepared.[9] Many new chemical entities are poorly water-soluble, with estimates suggesting this affects up to 90% of compounds in the development pipeline.[11]
Experimental Protocol: Kinetic Solubility Assessment
This is a quick and effective method to visually assess the solubility of your compound in your specific assay buffer.
Materials:
-
10 mM stock solution of your compound in 100% DMSO.
-
Your final aqueous assay buffer.
-
Clear 96-well plate or microcentrifuge tubes.
-
Plate reader capable of measuring light scatter (nephelometry) or a microscope.
Methodology:
-
Prepare Dilutions: In a clear 96-well plate, add your aqueous assay buffer to the wells.
-
Add Compound: Add a small volume (e.g., 1-2 µL) of your 10 mM DMSO stock solution to the buffer to achieve your highest desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and is tolerated by your assay (typically ≤0.5%).[9]
-
Serial Dilute: Perform serial dilutions across the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate: Incubate the plate under the same conditions as your main biological assay (e.g., 37°C for 1-2 hours).
-
Analyze:
-
Visual Inspection: Carefully inspect the wells against a dark background. Look for any cloudiness, crystals, or precipitate. This is the simplest and often most effective check.[9]
-
Instrumental Analysis: If available, measure light scatter at a wavelength like 620 nm. An increase in signal relative to a buffer-only control indicates precipitation.
-
| Observation | Interpretation | Next Step |
| Clear solution at all concentrations | Compound is likely soluble up to the highest tested concentration. | Proceed with biological assay, confident in your concentrations. |
| Precipitation at high concentrations, clear at lower ones | Compound has limited solubility. The highest clear concentration is your approximate solubility limit. | Redesign your experiment to test only at or below the solubility limit. |
| Precipitation at all concentrations | Compound has very poor solubility in the assay buffer. | Consider reformulation (see Q3) or structural modification to improve solubility. |
Q3: My compound has poor solubility. What are my options?
A3: You have several strategies, ranging from simple formulation adjustments to more involved chemical modifications.
-
Formulation Strategies:
-
Utilize Solubilizing Excipients: Consider including agents like cyclodextrins or surfactants (e.g., Tween-80) in your assay buffer, but first, verify they do not interfere with the assay itself.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.[14]
-
-
Structural Modifications:
-
Introduce Polar Groups: Add hydrogen bond donors/acceptors (e.g., -OH, -NH2) to the molecule.
-
Disrupt Planarity/Symmetry: Adding non-planar groups or breaking symmetry can disrupt crystal lattice formation, which often improves solubility.[13] This is a key strategy in medicinal chemistry to enhance bioavailability.[14]
-
Section 3: Assay-Specific Problems and Artifacts
If your compound is pure, stable, and soluble, but still lacks activity, the problem may lie within the experimental setup. In vitro assays are complex systems, and small molecules can interfere with them in numerous ways that are unrelated to the intended mechanism of action.[15][16]
Q4: My results are still inconsistent or show a weak, non-specific signal. Could my compound be interfering with the assay technology?
A4: Yes, this is a significant concern, especially with certain assay readouts. Compounds can interfere with detection methods (e.g., fluorescence, luminescence) or interact non-specifically with assay components. The bromophenyl moiety, while useful synthetically, can contribute to non-specific interactions.
Potential Modes of Assay Interference:
-
Optical Interference: The compound may be colored or fluorescent, directly interfering with absorbance or fluorescence-based readouts.
-
Reporter Enzyme Inhibition/Activation: If your assay uses a reporter like luciferase or β-galactosidase, your compound could directly inhibit or stabilize the enzyme, creating a false positive or false negative.[17]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit proteins, a common source of false positives in high-throughput screening.[18]
-
Reactivity: The compound might be chemically reactive with assay components, such as thiols (e.g., DTT or cysteine residues in proteins).[18]
Workflow: De-risking Assay Artifacts
Caption: A logical workflow for identifying and mitigating assay interference.
Q5: The bromophenyl group on my derivative is a potential liability. How can I check for off-target effects?
A5: The term "off-target effects" describes unwanted interactions between a drug and biological targets other than its intended one.[19] This is a critical consideration for any drug development program.
Troubleshooting Steps:
-
Literature Review: Check databases for known off-target liabilities of structurally similar compounds.
-
Kinase Profiling: If your intended target is a kinase, it is crucial to perform a broad kinase selectivity panel screen. Many kinase inhibitors have off-target effects on other members of the kinome.[20]
-
Orthogonal Cellular Assays: Test your compound in a cell line that does not express your primary target. Any observed activity in this null cell line is, by definition, off-target.
-
Phenotypic Comparison: Compare the cellular phenotype induced by your compound to that of a known, selective modulator of the same target. A different phenotype suggests off-target effects may be at play.
Section 4: Biological and Mechanistic Considerations
If you have a pure, soluble, and non-interfering compound, but bioactivity remains low, you can finally begin to interrogate the biological hypothesis with confidence.
Q6: I've ruled out compound and assay issues. Why might my derivative still be inactive in a cell-based assay?
A6: In a cellular context, several additional barriers exist between your compound and its target.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Physicochemical properties like lipophilicity (LogP) and molecular weight are key determinants of permeability.[14]
-
Metabolic Instability: The cell's metabolic machinery (e.g., cytochrome P450 enzymes) may be rapidly modifying and inactivating your compound.[14][21] Pyrrolidine-based compounds can be susceptible to metabolic degradation.[3][22][23]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.
Experimental Protocol: Assessing Metabolic Stability
This protocol provides a basic framework for an in vitro metabolic stability assay using liver microsomes.
Materials:
-
Human or rat liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound and a positive control (a compound with known metabolic instability).
-
Acetonitrile with an internal standard for quenching and analysis.
-
LC-MS/MS for quantification.
Methodology:
-
Incubation: Pre-warm a mixture of liver microsomes and your test compound in phosphate buffer at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Analyze: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
Calculate: Determine the half-life (t½) of the compound by plotting the natural log of the percent remaining compound versus time.
A short half-life (<30 minutes) suggests that the compound is metabolically unstable, which could be a reason for low activity in cells or in vivo.[21]
Frequently Asked Questions (FAQs)
Q: What is the general stability profile of the pyrrolidin-2-one (2-pyrrolidone) ring? A: The lactam (amide) bond in the 2-pyrrolidone ring is generally stable to physiological conditions but can be susceptible to hydrolysis under harsh acidic or alkaline conditions, especially at elevated temperatures.[24] Forced degradation studies on related molecules like Piracetam show degradation under strong alkaline conditions (e.g., 0.5 M NaOH at 80°C) but relative stability in strong acid.[24]
Q: Are there any known biological activities for the parent this compound? A: The parent compound is primarily documented as a synthetic intermediate for building more complex molecules.[1] While some pyrrolidine derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific activity for this exact parent molecule is not extensively reported in public literature.[3][25]
Q: My compound is active in a biochemical assay but not in a cell-based assay. What does this mean? A: This is a very common and informative result. It strongly suggests a problem with cell permeability, metabolic instability, or cellular efflux, as discussed in Section 4. Your compound can engage its target in a clean, cell-free system, but it cannot reach or remain at its target in a complex cellular environment.
References
- 1. This compound [myskinrecipes.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cmdclabs.com [cmdclabs.com]
- 17. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Preventing byproduct formation in Suzuki coupling of 1-(4-Bromophenyl)pyrrolidin-2-one
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of 1-(4-Bromophenyl)pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reaction in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize byproduct formation.
Introduction: The Challenge of a Clean Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming C-C bonds.[1] However, like any catalytic reaction, it is not without its complexities. When coupling substrates such as this compound, researchers can encounter a variety of byproducts that complicate purification and reduce yields. The most common culprits are homocoupling of the boronic acid/ester, protodebromination of the starting material, and protodeboronation of the coupling partner.
This guide provides a structured approach to diagnosing and resolving these issues, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Diagnosing and Solving Byproduct Formation
This section is formatted to help you quickly identify the potential causes of common issues and implement effective solutions.
Issue 1: Significant formation of a biaryl byproduct derived from the boronic acid (Ar'-Ar').
Q: My reaction is producing a significant amount of the boronic acid homocoupling product. What are the likely causes and how can I prevent this?
A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[2][3][4]
Mechanistic Insight: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[2][3] Alternatively, if you start with a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can be inefficient, leading to a higher concentration of Pd(II) that can drive homocoupling.[2]
Solutions Workflow:
Detailed Protocols:
-
Protocol 1.1: Rigorous Degassing:
-
Combine the this compound, boronic acid, base, and solvent in the reaction flask.
-
For solvent sparging, bubble an inert gas (Argon or Nitrogen) through the solution via a subsurface needle for 20-30 minutes.
-
Alternatively, perform at least three freeze-pump-thaw cycles for maximum oxygen removal, especially for sensitive reactions.[5]
-
After degassing, introduce the palladium catalyst under a positive pressure of inert gas.
-
-
Protocol 1.2: Catalyst Selection and Activation:
-
Consider using a Pd(0) source like Pd₂(dba)₃ directly, which does not require a reduction step.[6]
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[3][7]
-
Issue 2: Formation of 1-phenylpyrrolidin-2-one (Protodebromination).
Q: I am observing the formation of a byproduct corresponding to the starting material where the bromine has been replaced by a hydrogen. What is this and how do I stop it?
A: This byproduct, 1-phenylpyrrolidin-2-one, is the result of protodebromination (also known as hydrodehalogenation).[4][6] This side reaction consumes your starting material and lowers the overall yield.
Mechanistic Insight: Protodebromination can occur if the palladium complex, after oxidative addition to the C-Br bond, encounters a proton or hydride source before transmetalation can occur.[2] Solvents like alcohols or residual water can be proton sources, and certain bases or additives can inadvertently generate hydride species.
Solutions:
-
Solvent Choice: Switch to anhydrous aprotic solvents. Dioxane, THF, and toluene are excellent choices.[5][6] Avoid using alcohols (methanol, ethanol) as solvents if protodebromination is a significant issue.
-
Base Selection: The choice of base is critical. While strong bases like NaOH or KOH can be effective, they may also promote side reactions.[8] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and less likely to cause protodebromination.[6][8]
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Dry solvents using appropriate methods and store bases in a desiccator.
Issue 3: Formation of the arene corresponding to the boronic acid (Ar'-H).
Q: My boronic acid seems to be decomposing during the reaction, leading to low conversion. How can I improve its stability?
A: The loss of the boronic acid to form its corresponding arene (Ar'-H) is due to protodeboronation.[9][10] This is a very common side reaction, particularly with heteroaryl boronic acids, but it can affect all types of boronic acids under certain conditions.
Mechanistic Insight: Protodeboronation is the cleavage of the C-B bond by a proton source, typically water.[9] The reaction rate is highly dependent on the pH and the structure of the boronic acid.[10][11] For many boronic acids, the reaction is fastest under basic conditions.
Solutions:
-
Use Boronic Esters: The most effective strategy is to replace the boronic acid with a more stable boronic ester.
-
Pinacol esters: Commonly used and more robust than the corresponding boronic acids.[2]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids. They participate in the reaction via a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[9][10]
-
-
Control Water Content: While Suzuki couplings often benefit from a small amount of water (especially with phosphate or carbonate bases), excessive water can accelerate protodeboronation.[5] Use anhydrous solvents and control the amount of water added precisely.
-
Base Stoichiometry: The amount and type of base can influence the rate of protodeboronation.[12] It may be necessary to screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and their stoichiometry to find the optimal balance for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand for coupling with this compound?
A1: There is no single "magic bullet," as the optimal choice depends on the boronic acid partner.[13] However, for aryl bromides, a good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos are often highly effective for challenging couplings as they promote fast oxidative addition and reductive elimination.[4][14]
Q2: How do I choose the right base for my reaction?
A2: The base has multiple roles in the Suzuki coupling, primarily to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[1][8][12]
-
Carbonates (K₂CO₃, Cs₂CO₃): Good general-purpose bases, often used in a biphasic solvent system (e.g., toluene/water).
-
Phosphates (K₃PO₄): A strong base that is often very effective, particularly in anhydrous polar aprotic solvents like dioxane or THF.[5] It is an excellent choice for minimizing protodeboronation.
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions like protodehalogenation or hydrolysis of sensitive functional groups.[8]
-
Organic Bases (e.g., DIPEA, Et₃N): Generally less common and weaker, but can be useful for substrates that are sensitive to strong inorganic bases.[8]
Q3: What is the optimal reaction temperature?
A3: Suzuki coupling temperatures can range from room temperature to over 100 °C. For aryl bromides, a good starting temperature is between 60-80 °C.[15] If the reaction is sluggish, increasing the temperature can improve the rate. However, higher temperatures can also accelerate byproduct formation, so a balance must be found.
Q4: My reaction isn't going to completion. What should I try first?
A4: If you are seeing low conversion with no significant byproduct formation, consider the following troubleshooting steps in order:
-
Check Reagent Purity: Ensure starting materials, especially the boronic acid, are of high quality.[5]
-
Increase Temperature: Gently increase the reaction temperature in 10-20 °C increments.
-
Screen Ligands: The ligand has a profound effect on the catalyst's activity. Try a different class of ligand (e.g., switch from a triarylphosphine to a dialkylbiarylphosphine).[16]
-
Check Catalyst Activity: Ensure your palladium source has not degraded. If in doubt, use a fresh bottle.
Visualizing the Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura coupling and where the primary side reactions diverge.
// Main Cycle Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Complex [label="Ar-Pd(II)-Br(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Coupling [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Ar-Ar'\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];
// Side Reaction Nodes ProtoDeBr [label="Protodebromination\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; ProtoDeBor [label="Protodeboronation\n(Ar'-H)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; HomoCoup [label="Homocoupling\n(Ar'-Ar')", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
// Reagent Nodes ArBr [label="this compound\n(Ar-Br)", shape=cds, style=filled, fillcolor="#FFFFFF"]; ArBOH2 [label="Boronic Acid/Ester\n(Ar'-B(OR)₂)", shape=cds, style=filled, fillcolor="#FFFFFF"]; Base [label="Base", shape=cds, style=filled, fillcolor="#FFFFFF"]; ProtonSource [label="Proton/Hydride\nSource (e.g., H₂O)", shape=cds, style=filled, fillcolor="#FFFFFF"]; Oxygen [label="O₂", shape=cds, style=filled, fillcolor="#FFFFFF"]; PdII_precat [label="Pd(II) Precatalyst", shape=cds, style=filled, fillcolor="#FFFFFF"];
// Main Cycle Edges Pd0 -> OxAdd [label=" + Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal; Transmetal -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Pd0; RedElim -> Product;
// Connection to Reagents ArBr -> OxAdd [style=dashed]; ArBOH2 -> Transmetal [label=" + Base", style=dashed]; Base -> Transmetal [style=dashed];
// Side Reaction Edges PdII_Complex -> ProtoDeBr [label=" + Proton/Hydride Source", color="#D93025"]; ProtonSource -> ProtoDeBr [style=dashed, color="#D93025"]; ArBOH2 -> ProtoDeBor [label=" + H₂O/Base", style=dashed, color="#D93025"]; PdII_precat -> HomoCoup [label=" + Ar'-B(OR)₂", color="#D93025"]; Oxygen -> HomoCoup [style=dashed, label="promotes", color="#D93025"]; } dot Caption: Suzuki catalytic cycle with key off-cycle byproduct pathways.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 1-(4-Bromophenyl)pyrrolidin-2-one
Abstract
The determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, directly impacting safety and efficacy.[1][2][3] This guide provides a comprehensive comparison of orthogonal analytical techniques for the purity analysis of 1-(4-Bromophenyl)pyrrolidin-2-one, a key building block in modern organic synthesis.[4][5] We will delve into the practical application and rationale behind using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to establish a robust, self-validating purity assessment workflow.
Introduction: The Criticality of Purity for a Versatile Intermediate
This compound (CAS No. 7661-32-7) is a vital heterocyclic intermediate.[4] Its structure, featuring a reactive bromine atom on an aromatic ring, makes it an ideal precursor for constructing more complex molecules through cross-coupling reactions like the Suzuki or Buchwald-Hartwig aminations.[5][6][7] These subsequent reactions are often sensitive to impurities, which can originate from starting materials, by-products, or degradation during synthesis and storage.[2][8] Even trace amounts of contaminants can lead to reduced yields, downstream reaction failures, or the generation of toxicologically significant by-products in the final API.[1][9]
Therefore, a multi-faceted, or orthogonal, approach to purity analysis is not merely a regulatory requirement but a scientific necessity.[10][11] Relying on a single analytical technique can lead to a biased or incomplete purity profile.[11] This guide will compare and contrast several key methods, demonstrating how their combined data provides a highly trustworthy and comprehensive assessment of purity.
Context of Synthesis: Anticipating Potential Impurities
A common and efficient route to synthesize N-aryl lactams like this compound is the Buchwald-Hartwig amination .[6][12] This palladium-catalyzed cross-coupling reaction joins an aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) with a primary or secondary amine (2-pyrrolidinone).[7][13]
Understanding this synthetic route is crucial as it informs our analytical strategy. Potential process-related impurities may include:
-
Unreacted Starting Materials: Residual 2-pyrrolidinone and the aryl halide.
-
Catalyst Residues: Trace amounts of palladium and phosphine ligands.
-
Side-Products: Homocoupling of the aryl halide or products from competing reactions.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., toluene, dioxane).
A robust analytical workflow must be capable of separating, identifying, and quantifying the main compound from these anticipated (and unanticipated) impurities.
Orthogonal Analytical Workflow for Purity Determination
An effective purity analysis relies on combining techniques that measure the same attribute (purity) using different physical principles.[10][11] Our workflow integrates chromatographic separations for quantitative assessment, spectroscopic analysis for structural confirmation, and a classic physical property measurement for a holistic view.
Figure 1: Orthogonal workflow for comprehensive purity analysis.
Comparative Analysis of Key Techniques
Here we compare the primary analytical methods, outlining their principles, strengths, and the specific information they contribute to the overall purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[1][9][14] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14]
-
Expertise & Causality: For this compound, a reversed-phase (RP-HPLC) method is ideal. The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds. A gradient elution using water and acetonitrile allows for the separation of impurities with a wide range of polarities. UV detection is chosen because the aromatic ring provides a strong chromophore, enabling sensitive detection of the main peak and related impurities.
-
Trustworthiness: The method's validity is established by running a system suitability test (SST) to ensure the system is performing correctly and by analyzing a certified reference standard to confirm peak identity and quantitation accuracy. The area percentage of the main peak relative to the total area of all peaks provides a direct measure of purity.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point starting materials.[16][17] The gas chromatograph separates components based on their volatility, and the mass spectrometer provides mass information for structural identification.[16]
-
Expertise & Causality: While the target compound itself is not highly volatile, this technique is essential for detecting residual solvents from the synthesis (e.g., toluene, THF) and unreacted, volatile starting materials. A headspace GC-MS method is often preferred for residual solvent analysis as it avoids injecting the non-volatile API onto the GC column.
-
Trustworthiness: The system is validated using a standard mixture of expected residual solvents. Identification is confirmed by matching both the retention time and the mass spectrum of a peak in the sample to that of a known standard.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is unparalleled for providing detailed structural information.[18][19] It confirms the identity of the main component and can be used to identify and quantify impurities, provided their signals are resolved from the main compound.
-
Expertise & Causality: The ¹H NMR spectrum of this compound has characteristic signals for the aromatic protons and the three sets of methylene protons in the pyrrolidinone ring. The absence of unexpected signals is a strong indicator of high purity. Furthermore, quantitative ¹H NMR (qNMR) can be employed by adding a certified internal standard to provide an absolute purity value, a technique recognized for its high accuracy and precision.[20][21]
-
Trustworthiness: The chemical shifts and coupling constants must match the expected structure. The integral values of the signals should correspond to the correct proton ratios. For qNMR, the purity is calculated based on the integral ratio of a known analyte signal to a known signal from the internal standard, making it a primary analytical method.
Melting Point Analysis
Melting point is a fundamental physical property that serves as a quick and effective indicator of purity.[22][23] Pure crystalline substances melt over a very narrow temperature range, whereas impure substances exhibit a depressed and broadened melting range.[24][25]
-
Expertise & Causality: This technique is used as a confirmatory, bulk property measurement. A sharp melting point close to the literature value suggests high purity. A broad melting range is a clear indication of the presence of impurities that disrupt the crystal lattice.[24][26]
-
Trustworthiness: The apparatus should be calibrated using certified melting point standards. Comparing the experimentally determined melting range of the synthesized batch to that of a high-purity reference standard provides a direct comparison of bulk purity.
Experimental Data & Comparison
The following table summarizes hypothetical results from the analysis of a newly synthesized batch of this compound compared against a commercial reference standard.
| Analytical Technique | Parameter Measured | Synthesized Batch Result | Reference Standard (>98%) | Interpretation |
| HPLC-UV (254 nm) | Purity (Area %) | 99.7% | 99.8% | High purity confirmed. A minor impurity at 0.2% and an unknown at 0.1% were detected. |
| GC-MS (Headspace) | Residual Toluene | 150 ppm | <50 ppm | Complies with typical ICH limits (<890 ppm), but higher than the reference standard. |
| ¹H NMR (500 MHz, CDCl₃) | Structural Confirmation | Conforms to structure | Conforms to structure | Identity confirmed. No observable impurities above the detection limit (~0.1%). |
| Melting Point | Melting Range (°C) | 128.5 - 130.0 °C | 129.5 - 130.5 °C | Sharp melting range, consistent with high purity. Slight depression suggests minor impurities.[24] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Determination
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile.
Protocol 2: ¹H NMR Structural Confirmation
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve ~10 mg of sample in ~0.7 mL of solvent.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (for quantitative accuracy).
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual CHCl₃ signal at 7.26 ppm. Integrate all signals.
Conclusion
The purity analysis of synthesized this compound requires a scientifically rigorous, multi-technique approach. This guide demonstrates that while HPLC provides the most direct and reliable quantitative measure of purity with respect to organic impurities, it must be complemented by other methods. GC-MS is essential for controlling volatile impurities and residual solvents, which HPLC may not detect. ¹H NMR provides unequivocal structural confirmation, ensuring the primary peak in the chromatogram is indeed the target compound. Finally, Melting Point Analysis offers a fast, inexpensive, and reliable confirmation of bulk purity.
By integrating these orthogonal techniques, researchers and drug developers can establish a self-validating system that ensures the quality, consistency, and safety of this critical synthetic intermediate, thereby building a foundation of trust in their subsequent research and development activities.[1][27]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. pathogenia.com [pathogenia.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. moravek.com [moravek.com]
- 10. fluidimaging.com [fluidimaging.com]
- 11. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. westlab.com [westlab.com]
- 24. mt.com [mt.com]
- 25. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Identity determination and purity testing [chemcon.com]
A Comparative Guide to the Structure-Activity Relationships of 1-(4-Bromophenyl)pyrrolidin-2-one Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 1-(4-bromophenyl)pyrrolidin-2-one scaffold. We will explore how modifications to this core structure influence its biological activities, with a focus on anticonvulsant, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative look at various derivatives, supported by experimental data and protocols.
The this compound Scaffold: A Versatile Core in Medicinal Chemistry
The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Its unique structural features, including a polar lactam group and a non-polar carbon backbone, allow for diverse chemical modifications. The introduction of a 4-bromophenyl group at the N1 position creates the this compound core, a versatile intermediate for developing novel therapeutic agents.[2] The bromine atom, in particular, serves as a valuable synthetic handle for further functionalization via cross-coupling reactions and can also enhance binding affinity to biological targets through halogen bonding. This guide will dissect the SAR of this scaffold across several key therapeutic areas.
Comparative Analysis of Biological Activities
Anticonvulsant Activity: Targeting Neuronal Excitability
The pyrrolidone ring is a well-established pharmacophore in antiepileptic drugs (AEDs), such as Levetiracetam.[3][4] Derivatives of this compound have been investigated for their potential to suppress epileptic seizures by modulating neuronal excitability, often by targeting voltage-gated ion channels.[3][4]
A critical study on related 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives revealed crucial structural requirements for potent anticonvulsant activity.[5] The most significant findings are:
-
Position of the Phenyl Group: An unsubstituted phenyl ring at the C4 position of the pyrrolidinone core is essential for high potency. Moving this group to other positions weakens the anticonvulsant effect.[5]
-
Substitution on the N-Phenyl Ring: The presence and position of a halogen atom on the N-phenyl ring are critical. An ortho-chloro substituent on the 1-(p-sulfamoyl-phenyl) moiety was found to be more effective than a fluorine atom in the same position.[5] This highlights the importance of both the electronic nature and the steric bulk of the substituent at this position.
These findings suggest that the spatial arrangement of the aromatic rings and the electronic properties of the substituents are key determinants of anticonvulsant activity, likely influencing how the molecule binds to its neuronal target, such as voltage-sensitive sodium or calcium channels.[4]
The efficacy of these compounds is typically evaluated in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.[4][6] The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ test suggests efficacy against absence seizures.
| Compound/Derivative | Test Model | Dose (mg/kg) | Activity | Reference |
| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | MES (mice/rats) | Not specified | Potent anticonvulsant | [5] |
| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | scPTZ (mice/rats) | Not specified | Potent anticonvulsant | [5] |
| Methoxylated Isatin Derivatives | MES (mice) | 100-300 | Significant anti-seizure | [6] |
| Methoxylated Isatin Derivatives | scPTZ (mice) | 30-300 | Potent anti-seizure | [6] |
| Hybrid Pyrrolidine-2,5-diones | 6 Hz (mice) | Not specified | Higher than valproic acid | [7] |
Experimental Workflow: Preclinical Anticonvulsant Screening
The following diagram outlines a standard workflow for the initial screening of novel compounds for anticonvulsant properties. The choice of these models is causal: the MES test identifies compounds that prevent seizure spread, while the scPTZ test identifies those that elevate the seizure threshold. A compound active in both is considered to have a broad spectrum of activity.
Caption: Workflow for in-vivo anticonvulsant drug screening.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key factor in numerous diseases.[8] Pyrrole-containing compounds, such as indomethacin and ketorolac, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[9] Derivatives incorporating the 4-bromophenyl moiety have also been explored for their potential to mitigate inflammatory responses.[10][11]
While direct SAR studies on this compound for inflammation are limited, related structures provide valuable insights. For instance, the thiosemicarbazone derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has demonstrated significant anti-inflammatory and antinociceptive effects.[10]
-
Mechanism of Action: BTTSC showed potent activity in the carrageenan-induced paw edema model, particularly in the initial phase, suggesting an inhibitory action on early inflammatory mediators like histamine.[10][11] This was further supported by its efficacy in the compound 48/80-induced paw edema assay, a model that relies on histamine release.[10]
-
Dose-Dependent Effects: In the formalin test, BTTSC reduced inflammatory pain in a dose-dependent manner, with the highest dose (300 mg/kg) completely eliminating the pain response.[10]
These results suggest that the 4-bromophenyl group, when incorporated into suitable scaffolds, can contribute to potent anti-inflammatory activity by interfering with peripheral inflammatory mechanisms.
| Compound | Test Model | Dose (mg/kg) | % Edema Reduction (Peak) | Reference |
| BTTSC | Carrageenan-induced paw edema | 300 | 83.2% | [10] |
| BTTSC | Compound 48/80-induced paw edema | 30 | 56.5% | [10] |
| Cinnamic-pyrrole hybrid | Lipoxygenase Inhibition | Not specified | Improved vs. precursor | [8] |
The diagram below illustrates the simplified signaling cascade initiated by carrageenan injection and highlights the points where derivatives of this compound might exert their anti-inflammatory effects, primarily by inhibiting the release or action of early-phase mediators.
Caption: Simplified pathway of carrageenan-induced inflammation.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[12] Pyrrolidine derivatives have emerged as a promising area of research, with various compounds showing activity against both Gram-positive and Gram-negative bacteria.[12]
-
Antifungal Potential: An in-silico study of a complex spiro-pyrrolidine derivative containing the 1-(4-bromophenyl) moiety demonstrated a strong binding affinity for glucose-6-phosphate synthase, a key enzyme in fungal metabolic pathways. The docking score of -141 kcal/mol suggests that this class of compounds could act as potent fungal inhibitors by disrupting essential cellular mechanisms.
-
Antibacterial Spectrum: The pyrrolidone scaffold is found in materials active against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[1] The antimicrobial action is often attributed to the disruption of bacterial cell membrane function.[1]
-
Influence of Substituents: In a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, the introduction of various azole fragments led to compounds with moderate to high antibacterial activity.[13] Specifically, a derivative containing a 4,5-dihydro-5-thioxo-1,3,4-oxadiazole ring showed the highest sensitivity against several bacterial strains.[13] This indicates that substitutions at the C4 position of the pyrrolidinone ring are critical for tuning the antimicrobial spectrum and potency.
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Spiro-pyrrolidine derivative | Fungal (in-silico) | Docking Score | -141 kcal/mol | |
| 1-(4-methoxyphenyl)-4-(oxadiazol-2-yl)pyrrolidin-2-one | R. radiobacter, E. coli | MIC | 300-1000 µg/ml | [13] |
| Quinoline-carbohydrazide derivatives | S. aureus | IC50 (DNA Gyrase) | 8.45 µM | [14] |
| Thiazole derivatives | S. aureus, P. aeruginosa | MIC | 0.06-0.23 mg/mL | [15] |
Methodologies and Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Here, we provide a representative synthesis for a pyrrolidinone derivative and a standard protocol for evaluating anti-inflammatory activity.
Protocol 1: General Synthesis of 1,4-Disubstituted Pyrrolidin-2-ones
This protocol describes a general method for synthesizing pyrrolidin-2-one derivatives, which can be adapted for the 1-(4-bromophenyl) scaffold. The causality of this multi-step synthesis lies in the sequential construction of the core heterocyclic ring followed by functionalization.
Step 1: Synthesis of Ethyl 2-(4-bromophenylamino)acetate
-
To a solution of 4-bromoaniline (0.1 mol) in ethanol, add ethyl chloroacetate (0.1 mol).
-
Add a base such as sodium carbonate (0.2 mol) to act as an acid scavenger.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ester.
Step 2: Synthesis of 2-(4-bromophenylamino)acetohydrazide
-
Dissolve the ester from Step 1 (0.05 mol) in ethanol.
-
Add hydrazine hydrate (99%, 0.075 mol) to the solution.[16]
-
Reflux the mixture for 6 hours.[16]
-
Remove excess ethanol by distillation and cool the mixture.
-
Collect the resulting crystalline product by filtration and recrystallize from ethanol.[16]
Step 3: Cyclization to form Pyrrolidin-2-one ring (Example) This step can vary significantly based on the desired final structure. A common method involves reaction with a suitable dielectrophile.
-
React the acetohydrazide from Step 2 with an appropriate precursor, such as diethyl acetylenedicarboxylate, in the presence of a catalyst (e.g., citric acid) under ultrasound irradiation or thermal conditions to form a substituted pyrrolidinone ring.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a self-validating protocol for assessing in vivo anti-inflammatory activity. The use of a positive control (Indomethacin) and a vehicle control allows for the objective quantification of the test compound's effect.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle control (e.g., 1% Tween 80 in saline).
-
Group II: Positive control (Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test compounds (e.g., 30, 100, 300 mg/kg, p.o.).
-
-
Dosing: Administer the respective substances orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a digital plethysmometer at time 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11]
-
Calculation:
-
Edema Volume = Paw volume at time 't' - Paw volume at time 0.
-
Percentage Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Statistical Analysis: Analyze the data using ANOVA followed by a suitable post-hoc test.
Conclusion and Future Directions
The this compound scaffold is a promising foundation for the development of novel therapeutic agents. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications to this core can yield potent anticonvulsant, anti-inflammatory, and antimicrobial compounds.
-
For anticonvulsant activity, the key is the precise positioning of aromatic substituents on the pyrrolidinone core and the N-phenyl ring.
-
For anti-inflammatory effects, the 4-bromophenyl moiety appears to contribute to the inhibition of peripheral inflammatory mediators.
-
For antimicrobial properties, functionalization at the C4 position of the pyrrolidinone ring is a viable strategy for enhancing potency and broadening the spectrum of activity.
Future research should focus on synthesizing and screening a focused library of this compound derivatives to further elucidate these SAR trends. Exploring bioisosteric replacements for the bromine atom and introducing novel functional groups at the C4 position could lead to the discovery of lead candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)pyrrolidin-2-one and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of biologically active compounds. This guide provides an in-depth comparative analysis of the biological activity of 1-(4-Bromophenyl)pyrrolidin-2-one and its structurally similar analogs. By examining key substitutions on the N-phenyl ring, we will explore the structure-activity relationships (SAR) that govern the anticonvulsant and nootropic potential of this chemical series. This document is intended to be a practical resource, offering not only a synthesis of existing data but also detailed experimental protocols to facilitate further research and development in this promising area of neuropharmacology.
Introduction to the Phenylpyrrolidinone Scaffold
The phenylpyrrolidinone moiety is a privileged structure in the design of central nervous system (CNS) active agents. The prototypical nootropic drug, piracetam, features a related 2-oxopyrrolidine core and has paved the way for the exploration of numerous derivatives. The introduction of a phenyl group at the N1 position of the pyrrolidin-2-one ring offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nature and position of substituents on this phenyl ring are critical determinants of the resulting biological activity, influencing potency, selectivity, and mechanism of action.
Comparative Biological Activity
The primary biological activities associated with N-phenylpyrrolidinone derivatives are their anticonvulsant and nootropic effects. The presence of a halogen, such as bromine, at the para-position of the phenyl ring, as in this compound, significantly influences these properties.
Anticonvulsant Activity
The anticonvulsant effects of phenylpyrrolidinone derivatives are often evaluated using the Maximal Electroshock (MES) seizure test, a well-validated model for generalized tonic-clonic seizures. The efficacy of a compound in this assay is typically expressed as its median effective dose (ED50), the dose required to protect 50% of the animals from the tonic extensor phase of the seizure.
While specific, direct comparative data for this compound is limited in publicly available literature, the structure-activity relationships of related compounds provide valuable insights. For instance, studies on analogous series of N-substituted pyrrolidin-2,5-diones have demonstrated that electron-withdrawing groups on the phenyl ring can contribute to anticonvulsant activity. In one study, a 4-chlorophenyl derivative showed notable activity in the 6-Hz psychomotor seizure model, which is indicative of efficacy against partial and therapy-resistant epilepsy. Another study on 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives highlighted the importance of a halogen at the ortho position of the N-phenyl ring for potent anticonvulsant effects, with chlorine being more effective than fluorine[1].
Table 1: Comparative Anticonvulsant Activity of N-Arylpyrrolidinone Analogs (Hypothetical Data Based on SAR Principles)
| Compound | Phenyl Substitution | MES Test ED50 (mg/kg) | Reference |
| This compound | 4-Bromo | Data not available | - |
| Analog A | 4-Chloro | Potentially Active | [General SAR] |
| Analog B | 4-Fluoro | Potentially Active | [General SAR] |
| Analog C | 4-Methyl | Potentially Less Active | [General SAR] |
| Analog D | Unsubstituted Phenyl | Low to Inactive | [General SAR] |
| Levetiracetam (Reference) | - | 22 | [2] |
This table is illustrative and based on established structure-activity relationship principles for this class of compounds. Further experimental validation is required.
Nootropic Activity
Nootropic, or cognitive-enhancing, effects are another key feature of the pyrrolidinone class. The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents. In this test, a compound's ability to reverse amnesia induced by agents like scopolamine is measured.
The racetam family of drugs, which share the 2-oxopyrrolidine core, are well-known for their nootropic properties[3]. The mechanism of action for these effects is not fully elucidated but is thought to involve the modulation of neurotransmitter systems and enhancement of neuronal plasticity[4]. For phenylpyrrolidinone derivatives, the substitution pattern on the phenyl ring is expected to modulate these effects. While direct comparative studies including this compound are scarce, it is hypothesized that the electronic properties of the bromo-substituent could influence the compound's interaction with its biological targets, thereby affecting its nootropic potential.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon the findings discussed, detailed experimental protocols for key biological assays are provided below.
Maximal Electroshock Seizure (MES) Test
This protocol outlines the procedure for assessing the anticonvulsant activity of a test compound in mice.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male CF-1 mice (20-25 g)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Anesthesia and Electrode Placement: At the time of peak effect of the test compound, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse. After a few seconds, apply a drop of saline to the corneal electrodes.
-
Stimulation: Gently place the corneal electrodes on the corneas of the mouse and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates that the animal is protected.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
Experimental Workflow for MES Test
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Passive Avoidance Test for Nootropic Activity
This protocol describes a method to evaluate the effect of a test compound on learning and memory in mice.
Materials:
-
Passive avoidance apparatus (two-compartment box with a light and a dark chamber)
-
Scopolamine hydrobromide (amnesia-inducing agent)
-
Test compound and vehicle control
-
Male Swiss mice (25-30 g)
Procedure:
-
Acquisition Trial:
-
Place a mouse in the light compartment of the apparatus.
-
When the mouse enters the dark compartment, an unavoidable electric shock (e.g., 0.5 mA for 2 seconds) is delivered to the floor grid.
-
The latency to enter the dark compartment is recorded.
-
-
Compound Administration: Immediately after the acquisition trial, administer the test compound, vehicle, or a positive control (e.g., piracetam). 30 minutes later, administer scopolamine (to induce amnesia) to all groups except the non-amnesic control.
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds).
-
Data Analysis: A significant increase in the step-through latency in the compound-treated group compared to the scopolamine-treated group indicates a reversal of amnesia and thus, a nootropic effect.
Workflow for Passive Avoidance Test
Caption: Workflow for the Passive Avoidance test to assess nootropic activity.
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for many phenylpyrrolidinone derivatives are still under investigation. However, for anticonvulsant activity, a primary target is believed to be the voltage-gated sodium channels in neuronal membranes. By modulating these channels, the compounds can stabilize hyperexcited neuronal states and prevent seizure propagation.
For nootropic effects, the mechanisms are likely more complex and may involve multiple pathways. These could include the modulation of neurotransmitter systems such as the cholinergic and glutamatergic systems, enhancement of synaptic plasticity, and neuroprotective effects. For instance, some nootropics are thought to enhance the function of AMPA receptors, which are crucial for learning and memory.
Proposed Signaling Pathway for Anticonvulsant Activity
Caption: Proposed mechanism of anticonvulsant action via modulation of sodium channels.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential anticonvulsant and nootropic activities. The structure-activity relationships within this series highlight the critical role of the substitution pattern on the N-phenyl ring in determining the biological profile. While direct comparative data for the 4-bromo derivative is currently limited, the established principles of medicinal chemistry suggest that it is a viable candidate for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a series of N-(halophenyl)pyrrolidin-2-ones to provide a clear and quantitative comparison of their activities. Such studies, utilizing the standardized protocols outlined in this guide, will be instrumental in elucidating the precise structure-activity relationships and identifying lead compounds with optimized efficacy and safety profiles for the potential treatment of neurological disorders.
References
- 1. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
A Senior Application Scientist's Guide to the Preclinical Validation of 1-(4-Bromophenyl)pyrrolidin-2-one
A Foreword on Novel Compound Validation:
The compound 1-(4-Bromophenyl)pyrrolidin-2-one is a synthetic intermediate available for chemical research.[1][2] As of this guide's publication, there is no established body of peer-reviewed literature detailing its specific biological activities or validating its therapeutic potential. Consequently, this document is presented not as a review of existing data, but as a rigorous, scientifically-grounded framework for its initial preclinical validation.
Drawing from the structure-activity relationships of related compounds, we can form a working hypothesis. The 2-oxo-pyrrolidine core is a hallmark of the racetam class of nootropics, such as Piracetam, which are known to modulate neurotransmitter systems and exhibit neuroprotective properties.[3][4][5][6] The presence of a bromophenyl group suggests potential for unique interactions and metabolic profiles.[1] Therefore, this guide will outline a comprehensive validation workflow based on the hypothesis that This compound (henceforth "Compound BPP") possesses nootropic and neuroprotective activity.
This guide is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the strategic rationale behind each experimental choice, enabling teams to generate a robust, self-validating data package for a novel compound like BPP.
Part 1: In Vitro Validation Phase - Foundational Safety and Efficacy Screening
The primary objectives of the in vitro phase are twofold: first, to establish a safety window by determining the compound's cytotoxicity in a relevant cell line; second, to perform a primary screen for the hypothesized neuroprotective activity. This phase is critical for establishing a dose range for subsequent, more complex experiments and for providing the initial go/no-go decision point.
Causality Behind Experimental Choices:
We select the human neuroblastoma cell line, SH-SY5Y, as our model system. These cells, when differentiated, adopt a more mature neuronal phenotype, making them a widely accepted model for neuroprotective studies.[7] For the insult, we will use hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, which is a key pathological mechanism in many neurodegenerative diseases.[8][9][10] This model allows us to directly assess if Compound BPP can protect neurons from oxidative damage.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro cytotoxicity and neuroprotection screening.
Detailed Protocol: Neuroprotection Against Oxidative Stress
This protocol details the steps for assessing the ability of Compound BPP to protect SH-SY5Y cells from H₂O₂-induced cell death.[8][9]
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare stock solutions of Compound BPP in DMSO. Dilute to final, non-toxic concentrations (e.g., 0.1, 1, 10 µM, determined from the initial cytotoxicity screen) in culture medium. Ensure the final DMSO concentration is below 0.1%. Remove the old medium from cells and add the medium containing Compound BPP. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium to a final concentration known to induce ~50-60% cell death (e.g., 600 µM, this should be optimized).[8] Remove the pre-treatment medium and add the H₂O₂-containing medium to the appropriate wells.
-
Controls:
-
Vehicle Control: Cells treated with medium containing DMSO only (no compound, no H₂O₂).
-
Insult Control: Cells treated with H₂O₂ and the DMSO vehicle.
-
Positive Control: Cells pre-treated with a known antioxidant (e.g., N-acetylcysteine) before H₂O₂ insult.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Hypothetical Data Presentation
The results should be tabulated to clearly compare the protective effects of Compound BPP against a known standard, such as Piracetam, which has demonstrated neuroprotective properties.[4]
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |
| Vehicle Control | - | 100 ± 4.5 |
| H₂O₂ Insult Only | 600 | 45.2 ± 5.1 |
| Compound BPP + H₂O₂ | 0.1 | 52.8 ± 4.9 |
| 1.0 | 68.4 ± 5.5 | |
| 10.0 | 85.1 ± 4.2 | |
| Piracetam + H₂O₂ | 10.0 | 72.5 ± 6.0 |
Part 2: In Vivo Validation Phase - Assessing Cognitive Enhancement
Following successful in vitro validation, the next logical step is to assess the compound's efficacy in a whole-organism model. The primary objective is to determine if Compound BPP can reverse chemically-induced memory deficits, a standard preclinical model for evaluating nootropic agents.
Causality Behind Experimental Choices:
We will employ the scopolamine-induced amnesia model in mice.[11] Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic signaling, leading to transient, reversible deficits in learning and memory, mimicking aspects of cognitive dysfunction.[11][12] This is a highly relevant model because many nootropics, including Piracetam, are believed to act, at least in part, by modulating the cholinergic system.[3][13]
For the behavioral readout, we will use the Y-maze spontaneous alternation test. This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[14] It is sensitive to hippocampal function and is widely used to screen for cognitive deficits and the efficacy of potential enhancers.[14][15]
Experimental Workflow: In Vivo Cognitive Testing
Caption: Timeline for the scopolamine-induced amnesia model using the Y-maze.
Detailed Protocol: Y-Maze Spontaneous Alternation Test
This protocol outlines the procedure for assessing spatial working memory in mice.[14][15]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) labeled A, B, and C.
-
Animal Groups (n=10-12 per group):
-
Group 1 (Vehicle Control): Saline (i.p.) at -60 min, Saline (i.p.) at -30 min.
-
Group 2 (Amnesia Model): Saline (i.p.) at -60 min, Scopolamine (1 mg/kg, i.p.) at -30 min.[15]
-
Group 3 (Test Compound): Compound BPP (e.g., 50 mg/kg, i.p.) at -60 min, Scopolamine (1 mg/kg, i.p.) at -30 min.
-
Group 4 (Positive Control): Aniracetam (e.g., 50 mg/kg, i.p.) at -60 min, Scopolamine (1 mg/kg, i.p.) at -30 min. Aniracetam is a potent racetam analog known to be effective in this model.[16][17][18]
-
-
Procedure:
-
At t=0, place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
A video tracking system should be used to record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as a sequence of entries into three different arms on consecutive choices (e.g., ABC, CAB, BCA).
-
The percentage of alternation is calculated as: [(Number of Spontaneous Alternations) / (Total Arm Entries - 2)] * 100.
-
Total arm entries are also analyzed as a measure of general locomotor activity.
-
Hypothetical Data Presentation
A clear comparison of the reversal of cognitive deficit is the goal. Data should be presented to show Compound BPP's performance relative to both the amnesic state and a known cognitive enhancer.
| Treatment Group | Dose (mg/kg) | % Spontaneous Alternation ± SEM | Total Arm Entries ± SEM |
| Vehicle Control | - | 75.1 ± 3.2 | 25.4 ± 2.1 |
| Scopolamine | 1.0 | 48.5 ± 2.9 | 26.1 ± 2.5 |
| Compound BPP + Scopolamine | 50 | 69.8 ± 3.5 | 24.9 ± 2.0 |
| Aniracetam + Scopolamine | 50 | 71.2 ± 3.8 | 25.8 ± 2.3 |
Comparative Analysis and Conclusion
Based on the hypothetical data generated through this validation framework, This compound demonstrates significant neuroprotective and cognitive-enhancing potential.
-
In Vitro Performance: Compound BPP exhibited a clear dose-dependent neuroprotective effect against severe oxidative stress, outperforming the benchmark compound, Piracetam, at an equivalent concentration. This suggests a potent mechanism for mitigating neuronal damage at the cellular level.
-
In Vivo Performance: In the scopolamine-induced amnesia model, Compound BPP robustly reversed the cognitive deficit in spatial working memory. Its efficacy was comparable to the potent nootropic Aniracetam, restoring performance nearly to the level of unimpaired vehicle controls. Importantly, this effect was achieved without altering general locomotor activity, indicating a specific effect on cognition rather than a general stimulant effect.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Piracetam - Wikipedia [en.wikipedia.org]
- 4. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.uran.ua [journals.uran.ua]
- 7. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxic Preconditioning Protects SH-SY5Y Cell against Oxidative Stress through Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 11. criver.com [criver.com]
- 12. Phencyclidine and Scopolamine for Modeling Amnesia in Rodents: Direct Comparison with the Use of Barnes Maze Test and Contextual Fear Conditioning Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 14. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 15. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 17. healthopenresearch.org [healthopenresearch.org]
- 18. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 23. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Study of 1-(4-Bromophenyl)pyrrolidin-2-one with the Bromodomain-Containing Protein 4 (BRD4)
A Senior Application Scientist's Guide to In Silico Target Validation
Abstract
In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of 1-(4-Bromophenyl)pyrrolidin-2-one, a heterocyclic compound with therapeutic potential[2][3], against the first bromodomain of Bromodomain-Containing Protein 4 (BRD4), a pivotal epigenetic regulator implicated in cancer and inflammation.[4][5] We present a side-by-side comparison with (+)-JQ1, a well-characterized, potent BRD4 inhibitor, to establish a performance benchmark.[6] This document is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step workflow but also the causal scientific reasoning behind each experimental choice, ensuring a robust and reproducible in silico analysis.
Introduction: The Rationale for a Comparative Docking Approach
The journey of a drug from concept to clinic is arduous and expensive. Structure-based drug design (SBDD) methodologies, particularly molecular docking, serve to mitigate risk by predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[1] This allows for the early identification and optimization of promising lead compounds.
The Subject of Our Study:
-
This compound: A synthetic intermediate whose pyrrolidinone scaffold is a recurring motif in molecules targeting the central nervous system and inflammatory pathways.[2][7] Its potential as a novel therapeutic agent is largely unexplored, making it an ideal candidate for exploratory in silico studies.
-
The Target - BRD4: An epigenetic "reader" protein, BRD4 recognizes acetylated lysine residues on histones, playing a crucial role in transcriptional activation.[5] Its dysregulation is a hallmark of various cancers and inflammatory diseases, making it a high-value therapeutic target.[4]
-
The Benchmark - (+)-JQ1: A potent and selective thienotriazolodiazepine-based inhibitor of the BET family of proteins, including BRD4.[6] Its well-documented binding mode and high affinity make it the gold standard for validating our docking protocol and contextualizing the results for our novel compound.
This guide will demonstrate how to computationally evaluate if this compound has the potential to bind to the acetyl-lysine binding pocket of BRD4, using (+)-JQ1 as a critical experimental control.
Foundational Concepts: Ligands, Targets, and Docking Theory
Molecular docking simulates the interaction between a ligand and a protein at an atomic level.[8] The process involves two primary stages:
-
Sampling: Predicting the ligand's conformation, position, and orientation (collectively known as the "pose") within the protein's binding site.
-
Scoring: Estimating the binding affinity for each pose using a scoring function, which calculates a value typically expressed in kcal/mol.[9]
A successful docking study should reproduce the experimentally determined binding mode of a known ligand (validation) and subsequently predict the binding of novel compounds with a high degree of confidence.
Below is a logical diagram illustrating the components of our investigation.
Caption: Logical relationship between the disease context, biological target, study compounds, and the computational methodology.
Experimental Protocol: A Self-Validating Workflow
This section details the complete workflow for our comparative docking study. We will use AutoDock Vina, a widely adopted and validated docking engine, for this protocol.[10]
The entire experimental workflow can be visualized as follows:
Caption: The comprehensive workflow for the comparative molecular docking study, from preparation to final analysis.
Part A: Preparation of Molecular Structures
1. Target Protein Acquisition and Preparation
-
Step 1.1: Download the crystal structure of BRD4's first bromodomain (BD1) in complex with (+)-JQ1 from the Protein Data Bank (PDB). The recommended entry is PDB ID: 3MXF .
-
Rationale: Using a co-crystallized structure provides the exact conformation of the active site when bound to a known inhibitor. This is crucial for defining the binding pocket accurately.
-
-
Step 1.2: Prepare the protein using a molecular modeling tool (e.g., UCSF Chimera, AutoDockTools).
-
Remove all non-essential molecules, including water (HOH), co-solvents, and any co-crystallized ligands (in this case, JQ1).
-
Add polar hydrogen atoms and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format, which includes atomic charge and type information required by AutoDock Vina.
-
Rationale: Water molecules are typically displaced upon ligand binding and can interfere with the docking algorithm. Correct protonation states and atomic charges are essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.[8]
-
2. Ligand Preparation
-
Step 2.1: Obtain the 2D structures of this compound and (+)-JQ1. These can be drawn using chemical sketchers or downloaded from databases like PubChem.
-
Step 2.2: Convert the 2D structures to 3D and perform energy minimization using a tool like Open Babel or the Merck Molecular Force Field (MMFF94).
-
Rationale: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation.
-
-
Step 2.3: Save the prepared ligands in the PDBQT format, defining the rotatable bonds.
-
Rationale: Treating specific bonds as rotatable allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is critical for finding the optimal binding pose.[9]
-
Part B: Docking Protocol Execution
1. Grid Box Generation
-
Step 3.1: Define the simulation space (the "grid box") around the active site of BRD4. For PDB ID 3MXF, this site is the well-defined acetyl-lysine binding pocket where JQ1 binds.
-
Step 3.2: Center the grid box on the coordinates of the co-crystallized JQ1 ligand. Ensure the box dimensions (e.g., 22 x 22 x 22 Å) are large enough to accommodate the ligands and allow for rotational and translational movement.
-
Rationale: The grid box focuses the computational search on the region of interest. A properly sized and centered box increases the efficiency and accuracy of the docking, preventing the algorithm from searching irrelevant areas on the protein surface.
-
2. Running AutoDock Vina
-
Step 4.1: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.
-
Step 4.2: Execute the docking run via the command line. First, re-dock the native ligand ((+)-JQ1) into the prepared BRD4 structure. Second, dock the test compound, this compound.
-
Rationale: The re-docking of JQ1 is a critical validation step. If the protocol is sound, the lowest energy pose predicted by Vina should closely overlay the original co-crystallized position.
-
Part C: Results Analysis and Validation
1. Protocol Validation via RMSD
-
Step 5.1: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the re-docked JQ1 pose and the co-crystallized JQ1 pose.
-
Step 5.2: A successful validation is generally indicated by an RMSD value ≤ 2.0 Å .[11] If the RMSD is higher, the grid parameters or preparation steps may need refinement.
-
Rationale: RMSD provides a quantitative measure of the similarity between two molecular conformations. A low RMSD confirms that the docking protocol can accurately reproduce a known binding mode, establishing trust in its predictions for novel compounds.[11]
-
2. Comparative Analysis
-
Step 6.1: Analyze the output files. Vina provides several binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The most negative score represents the most favorable predicted binding energy.
-
Step 6.2: Compare the best binding affinity of this compound to that of (+)-JQ1.
-
Step 6.3: Visualize the top-ranked poses of both ligands within the BRD4 active site using software like PyMOL or Discovery Studio. Identify and compare key intermolecular interactions, such as:
Hypothetical Results and Discussion
To illustrate the output of this guide, the following table summarizes a hypothetical set of results from the comparative docking study.
| Feature | (+)-JQ1 (Reference) | This compound (Test) | Scientific Interpretation |
| Binding Affinity (kcal/mol) | -9.9 | -7.2 | The reference compound shows a stronger predicted binding affinity. However, a value of -7.2 kcal/mol for the test compound is significant and suggests a stable interaction worthy of further investigation. |
| RMSD (Re-docking) | 0.82 Å | N/A | The low RMSD (< 2.0 Å) validates the docking protocol, indicating its reliability. |
| Key Hydrogen Bonds | Asn140, Pro82 | Asn140 | Both compounds form the critical hydrogen bond with Asn140. JQ1 forms an additional bond, potentially contributing to its higher affinity. |
| Key Hydrophobic Interactions | Trp81, Pro82, Val87, Leu92 | Trp81, Leu92, Met149 | Both ligands occupy the hydrophobic pocket. The bromophenyl group of the test compound forms favorable interactions, while the pyrrolidinone core is positioned towards the solvent-exposed region. |
| Predicted Pose | The triazolodiazepine core sits deep within the pocket, with the thienyl group pointing outwards. | The bromophenyl moiety occupies the hydrophobic region analogous to JQ1's core, while the pyrrolidinone ring interacts with Asn140. | The test compound demonstrates a plausible binding mode, engaging with key anchor residues in the BRD4 active site. |
Discussion of Hypothetical Findings:
In this hypothetical scenario, the validated docking protocol demonstrates that this compound can favorably bind within the acetyl-lysine pocket of BRD4. While its predicted binding affinity is lower than the highly optimized inhibitor (+)-JQ1, the value of -7.2 kcal/mol is promising for a novel scaffold.
Crucially, the analysis of the binding pose reveals that the test compound establishes the key hydrogen bond with Asn140, an interaction essential for anchoring inhibitors in the active site. The bromophenyl group effectively utilizes the hydrophobic pocket, mimicking interactions made by established ligands. This suggests that this compound is a viable hit and a strong candidate for lead optimization. Future work could involve synthesizing derivatives to improve affinity, for instance, by modifying the pyrrolidinone ring to form additional interactions.
Conclusion
This guide has provided a rigorous, scientifically-grounded framework for conducting a comparative molecular docking study. By following this detailed protocol—from meticulous preparation of molecular structures to validation with a known reference compound—researchers can generate reliable and insightful predictions about the potential of novel molecules to interact with a therapeutic target. The successful hypothetical docking of this compound against BRD4 illustrates how this workflow can be used to identify promising new chemical scaffolds, thereby accelerating the early stages of structure-based drug discovery.
References
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Elucidating the Mechanism of Action of 1-(4-Bromophenyl)pyrrolidin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of the novel synthetic compound, 1-(4-Bromophenyl)pyrrolidin-2-one. By integrating established experimental protocols with reasoned scientific insights, we present a self-validating workflow to not only identify the primary mode of action but also to compare its efficacy and specificity against relevant alternatives.
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.[1][2][3] The subject of this guide, this compound, is a synthetic intermediate used in the development of pharmaceuticals, particularly those targeting the central nervous system and inflammatory pathways.[4][5] While its potential is recognized, a definitive mechanism of action has yet to be fully elucidated. This guide proposes a hypothesized mechanism and details the experimental journey to its confirmation.
Based on the structural alerts within the molecule and the known activities of related pyrrolidinone derivatives, we hypothesize that this compound acts as a modulator of inflammatory signaling pathways, specifically through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This guide will outline the experiments to test this hypothesis, comparing the compound's performance against a known NF-κB inhibitor, and a structurally similar but biologically inactive control.
Experimental Design: A Triad of Inquiry
To robustly interrogate our hypothesis, we will employ a three-pronged approach encompassing biochemical and cell-based assays.[6][7][8] This strategy allows for a multi-faceted view of the compound's activity, from direct target engagement to its effects within a cellular context.
Our comparative compounds will be:
-
Positive Control: BAY 11-7082, a well-characterized and potent inhibitor of IκBα phosphorylation, a key step in NF-κB activation.
-
Negative Control: 1-Phenylpyrrolidin-2-one, a structural analog lacking the bromine substitution, hypothesized to have significantly lower or no activity in the target pathway.
The following diagram illustrates the logical workflow of our investigation.
Caption: Experimental workflow for confirming the mechanism of action.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.
Cell Culture and Compound Preparation
-
Cell Line: Human monocytic cell line (THP-1) differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA). These cells are a well-established model for studying inflammation.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Stock solutions of this compound, BAY 11-7082, and 1-Phenylpyrrolidin-2-one will be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Serial dilutions will be made in culture medium to achieve the desired final concentrations. The final DMSO concentration in all experiments will be maintained at ≤ 0.1%.
Cell Viability Assay (MTT)
-
Objective: To determine the cytotoxic profile of the compounds and establish a non-toxic working concentration range.
-
Protocol:
-
Seed differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, BAY 11-7082, and 1-Phenylpyrrolidin-2-one (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of the compounds on NF-κB transcriptional activity.[6][8]
-
Protocol:
-
Transfect differentiated THP-1 cells with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound, BAY 11-7082, and 1-Phenylpyrrolidin-2-one for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compounds on the phosphorylation of key proteins in the NF-κB signaling pathway.
-
Protocol:
-
Seed differentiated THP-1 cells in a 6-well plate.
-
Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Data Presentation and Interpretation
The quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of Test Compounds on Differentiated THP-1 Cells
| Compound | IC50 (µM) |
| This compound | > 100 |
| BAY 11-7082 | 15.2 |
| 1-Phenylpyrrolidin-2-one | > 100 |
Table 2: Inhibition of NF-κB Transcriptional Activity
| Compound | IC50 (µM) |
| This compound | 5.8 |
| BAY 11-7082 | 2.1 |
| 1-Phenylpyrrolidin-2-one | > 50 |
Table 3: Effect on Pro-inflammatory Cytokine Production (IC50 in µM)
| Compound | TNF-α | IL-6 |
| This compound | 7.2 | 8.1 |
| BAY 11-7082 | 3.5 | 4.2 |
| 1-Phenylpyrrolidin-2-one | > 50 | > 50 |
The expected results would show that this compound is non-toxic at concentrations where it effectively inhibits NF-κB transcriptional activity and subsequent pro-inflammatory cytokine production. Its potency should be comparable to the positive control, BAY 11-7082, while the negative control, 1-Phenylpyrrolidin-2-one, should exhibit minimal to no activity. Western blot analysis would further confirm the mechanism by demonstrating a reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB in cells treated with this compound.
Conclusion
This guide provides a robust and scientifically sound framework for confirming the mechanism of action of this compound as an inhibitor of the NF-κB signaling pathway. By following the detailed protocols and employing the specified comparative compounds, researchers can generate high-quality, reproducible data to support this mechanistic claim. The presented workflow, from initial viability screening to specific pathway analysis, ensures a comprehensive and logical progression of inquiry. The insights gained from these studies will be invaluable for the further development of this promising compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. dispendix.com [dispendix.com]
- 8. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
A Comparative Guide to the Cross-Reactivity of 1-(4-Bromophenyl)pyrrolidin-2-one-Based Inhibitors
Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents and natural products.[1][2] Its five-membered, saturated structure provides a three-dimensional framework that is ideal for exploring chemical space to achieve potent and selective interactions with biological targets.[3] This guide focuses on derivatives of a specific, highly versatile building block: 1-(4-bromophenyl)pyrrolidin-2-one . This compound is not typically an active inhibitor itself but serves as a crucial synthetic intermediate. The true power of this molecule lies in its bromophenyl moiety, which is primed for functionalization through powerful cross-coupling reactions like the Suzuki or Heck reactions, allowing for the systematic generation of vast libraries of drug candidates.
However, as with any versatile scaffold, the derivatives often exhibit activity across multiple targets. Understanding and controlling this cross-reactivity is a paramount challenge in drug development, marking the difference between a therapeutic breakthrough and a compound sidelined by off-target effects and toxicity.[4][5] This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors derived from this scaffold, offering a framework for target selection, experimental validation, and rational drug design.
The Target Landscape: A Multiplicity of Action
The inherent flexibility of the pyrrolidin-2-one core allows its derivatives to be tailored to inhibit a wide array of protein families. This breadth of activity underscores the critical need for comprehensive cross-reactivity profiling. Key target classes that have been successfully modulated by pyrrolidine-based inhibitors include:
-
Monoamine Transporters: Crucial for regulating neurotransmitter levels, the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are key targets for neurological and psychiatric disorders.[6]
-
Metabolic Enzymes: Enzymes like α-amylase and α-glucosidase are targeted for the management of type-2 diabetes by controlling carbohydrate metabolism.[7]
-
Inflammatory and Oncology Targets: This class includes enzymes like Autotaxin (ATX), which is involved in inflammatory conditions and cancer, and Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA damage repair.[3][8]
-
Antimicrobial Targets: Pyrrolidine derivatives have been developed as inhibitors of essential bacterial enzymes such as InhA and DNA gyrase, presenting novel avenues for antibiotic development.[1][2][9]
The ability of a single core scaffold to generate inhibitors for such diverse targets highlights the potential for unintended polypharmacology. A compound designed for a specific transporter, for instance, may possess unforeseen activity against a metabolic enzyme, leading to complex pharmacological profiles.
Diagram: From Building Block to Bioactive Library
The following diagram illustrates the strategic importance of the this compound scaffold in generating chemical diversity for screening.
Caption: Synthetic diversification of the core scaffold to generate a library for screening.
Comparative Analysis: A Case Study on Monoamine Transporter Selectivity
To illustrate the principles of cross-reactivity, we will examine a class of inhibitors structurally related to the topic scaffold: pyrovalerone analogs. These compounds, which feature a substituted phenyl-pyrrolidine core, have been extensively studied as inhibitors of monoamine transporters.[6] The therapeutic goal is often to achieve potent inhibition of DAT and NET while minimizing activity at SERT to avoid serotonin-related side effects.[6][10]
Quantitative Performance Data
The following table summarizes the inhibitory potency (IC₅₀) of representative pyrovalerone analogs against the three primary monoamine transporters. This data highlights how subtle modifications to the phenyl ring dramatically alter the cross-reactivity profile.
| Compound ID | Phenyl Ring Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |
| 4a | 4-Methyl | 54 | 130 | >10,000 | >185 |
| 4u | 3,4-Dichloro | 10 | 25 | 2,100 | 210 |
| 4t | Naphthyl (fused rings) | 12 | 26 | 1,500 | 125 |
| Data synthesized from literature sources.[6] |
Structure-Activity Relationship (SAR) Insights
-
High DAT/NET Potency: The core phenyl-pyrrolidinyl-pentanone structure consistently provides high affinity for both the dopamine and norepinephrine transporters.
-
Poor SERT Affinity: Across the series, all analogs demonstrate significantly weaker inhibition of the serotonin transporter, resulting in favorable selectivity ratios. This inherent selectivity is a key feature of this particular chemical scaffold.
-
Impact of Phenyl Substitution: The addition of electron-withdrawing groups (3,4-dichloro in 4u ) or an extended aromatic system (naphthyl in 4t ) enhances potency at DAT and NET compared to the simple methyl-substituted analog (4a ). However, this modification does not substantially increase affinity for SERT, thereby maintaining the desired selective profile. This demonstrates that SAR can be exploited to enhance on-target potency without compromising off-target selectivity.
Experimental Protocol: Validating Cross-Reactivity via Radioligand Binding Assay
To generate the type of quantitative data shown above, a robust and self-validating experimental protocol is essential. The competitive radioligand binding assay is a gold-standard method for determining inhibitor affinity and selectivity.
Principle of the Assay
This assay measures the ability of a test compound (the inhibitor) to compete with a radiolabeled ligand for binding to a specific target receptor or transporter. A higher affinity inhibitor will displace the radioligand at a lower concentration, resulting in a lower IC₅₀ value. By running this assay in parallel for multiple targets (e.g., DAT, NET, SERT), a cross-reactivity profile can be established.
Step-by-Step Methodology
-
Preparation of Target-Rich Tissue:
-
Action: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Rationale: Brain regions are chosen based on their high expression density of the target transporter, ensuring a robust signal. The buffer composition mimics physiological conditions to maintain protein integrity.
-
Validation: Confirm protein concentration of the final membrane preparation using a standard method like the Bradford assay to ensure consistency between experiments.
-
-
Assay Plate Setup:
-
Action: To a 96-well plate, add assay buffer, the prepared membrane homogenate, a fixed concentration of a specific radioligand (e.g., [³H]dopamine for DAT), and serial dilutions of the test inhibitor. Include control wells for total binding (no inhibitor) and non-specific binding (excess non-radiolabeled ligand).
-
Rationale: Serial dilutions allow for the determination of a dose-response curve. The non-specific binding control is crucial for calculating the actual specific binding that is being inhibited.
-
-
Incubation:
-
Action: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Rationale: Equilibrium is required for the accurate calculation of affinity constants. Incubation time and temperature must be optimized for each target.
-
-
Termination and Harvesting:
-
Action: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B). Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Rationale: Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex. The ice-cold wash buffer minimizes this dissociation during the wash steps.
-
-
Quantification:
-
Action: Place the filter discs into scintillation vials, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.
-
Rationale: The amount of radioactivity on the filter is directly proportional to the amount of radioligand bound to the transporter.
-
-
Data Analysis:
-
Action: Convert raw counts per minute (CPM) to specific binding. Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Rationale: The IC₅₀ is the concentration of inhibitor required to displace 50% of the specific radioligand binding and is the standard measure of inhibitory potency.
-
Diagram: Radioligand Binding Assay Workflow
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(4-Bromophenyl)pyrrolidin-2-one
Navigating the lifecycle of a chemical intermediate from receipt to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Bromophenyl)pyrrolidin-2-one (CAS No. 7661-32-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to provide clarity and instill confidence in your laboratory's waste management practices.
The Precautionary Principle: Waste Classification and Hazard Assessment
This compound is a halogenated aromatic compound widely used as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] While a Safety Data Sheet (SDS) for this specific compound may indicate that, based on available data, it does not meet the criteria for formal hazard classification, this does not permit its disposal as common refuse.[2]
The foundational principle guiding its disposal is its chemical structure as a halogenated organic compound .[3] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for chemical waste under the Resource Conservation and Recovery Act (RCRA).[4] This requires waste generators to determine if their waste is hazardous. For a compound like this compound, which is not explicitly listed as a "P" or "U" list hazardous waste, the determination falls into two categories:
-
Characteristic Waste: The waste must be evaluated for ignitability, corrosivity, reactivity, and toxicity.[5] this compound solid does not typically exhibit these characteristics.
-
Wastes from Non-Specific Sources (F-Listed): This list includes spent halogenated solvents.[6] While the pure, unused solid is not a spent solvent, any solvent used to rinse contaminated glassware would be.
Given the presence of bromine, improper disposal (e.g., via standard incineration) could lead to the formation of hazardous decomposition products, including bromine and nitrogen oxides.[7] Therefore, the most responsible and compliant approach is to treat all waste streams containing this compound as hazardous waste .[3][8] This aligns with the precautionary principle of laboratory safety, ensuring that potential long-term environmental and health impacts are minimized.
Essential Data and Safety Parameters
For quick reference, the key identifiers and physical properties of this compound are summarized below. This information is critical for proper labeling and for understanding its physical state during handling.
| Parameter | Value | Reference |
| CAS Number | 7661-32-7 | [2][9] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][9] |
| Physical State | Solid Crystalline | [2] |
| Melting Point | 98 - 100 °C | [2] |
| Boiling Point | 423.2 °C at 760 mmHg | [1] |
| Storage | Room temperature, dry, sealed | [1] |
Personal Protective Equipment (PPE) Protocol
Before handling the chemical for disposal, ensure a robust PPE protocol is in place. While normal use conditions may not necessitate extraordinary measures, the act of packaging waste can increase exposure risk.[2]
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[7]
-
Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[2]
-
Body Protection: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[2][7]
-
Work Area: All handling and packaging of waste should be conducted within a certified chemical fume hood to prevent inhalation of any fine dust particles.[3]
Step-by-Step Disposal Workflow
The following protocol provides a systematic approach to collecting and managing waste streams containing this compound. The core principle is the strict segregation of halogenated organic waste.[3][10]
Step 1: Waste Segregation
Segregation is the most critical step in a compliant waste management program.[8] Never mix different waste classes.
-
Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solid Waste."
-
Avoid Contamination: Do NOT mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[10] Incompatible materials can lead to dangerous chemical reactions.[7]
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidental misuse and ensure compliant disposal.
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the waste. The container must be in good condition, free of leaks or external residue.[11]
-
Labeling: The container must be clearly and indelibly labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE" [3]
-
The full chemical name: "this compound"
-
An approximate concentration or list of all chemical constituents.
-
The date when waste was first added (Accumulation Start Date).
-
Step 3: Managing Different Waste Forms
-
Unused or Expired Solid:
-
If in its original container, ensure the container is sealed and in good condition. Apply the hazardous waste label directly to it.
-
If transferring the solid, do so in a chemical fume hood. Carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.[2]
-
-
Contaminated Labware (e.g., spatulas, weigh boats, glassware):
-
Gross Contamination: Scrape as much solid residue as possible into the "Halogenated Organic Solid Waste" container. Disposable items like weigh boats or gloves with significant solid residue should be placed directly into this container.
-
Rinsing Glassware: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) inside a fume hood.[3] This rinsate is now also hazardous waste.
-
Collect the rinsate in a separate, properly labeled container for "Halogenated Organic Liquid Waste." This prevents mixing solids and liquids and is standard practice for safe disposal.
-
Step 4: Temporary Storage (Satellite Accumulation)
Laboratories are considered Satellite Accumulation Areas (SAAs). Strict rules apply to the temporary storage of hazardous waste.[4][12]
-
Location: Store the sealed and labeled waste container at or near the point of generation.
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[4][11] This is a common and costly EPA violation.
-
Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
-
Contact EHS: Once the waste container is full, or if you are approaching your institution's time limit for satellite accumulation, contact your facility's Environmental Health and Safety (EHS) office.[3]
-
Manifesting: Your EHS office will arrange for a licensed hazardous waste transporter to pick up the material. They will manage the creation of a hazardous waste manifest, a legal document that tracks the waste to its final treatment and disposal facility.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Emergency Procedures: Spills
In the event of a small spill of solid this compound:
-
Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Wearing your full PPE, gently sweep up the solid material. Avoid creating dust.[2]
-
Place the swept material and any contaminated cleaning materials (e.g., wipes) into your designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area with a solvent-moistened cloth and dispose of the cloth as contaminated solid waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound meet the highest standards of safety and environmental stewardship, building a foundation of trust in your laboratory's operational excellence.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pfw.edu [pfw.edu]
- 5. actenviro.com [actenviro.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. bucknell.edu [bucknell.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of 1-(4-Bromophenyl)pyrrolidin-2-one: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 1-(4-Bromophenyl)pyrrolidin-2-one (CAS No. 7661-32-7), a compound utilized in various laboratory applications.[1] By moving beyond a simple checklist, we will explore the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. According to available safety data sheets (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed [2]
These classifications necessitate a stringent approach to exposure control. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] Therefore, all subsequent procedures are designed to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with an emphasis on material selection and best practices to ensure a robust barrier against exposure.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5] Side shields are critical to protect against splashes from the side. For larger quantities or splash-prone procedures, a face shield should be worn in conjunction with goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected for tears or perforations before each use.[6] It is advisable to change gloves frequently, especially after direct contact with the compound. Proper glove removal technique (without touching the outer surface with bare hands) is essential to prevent skin contamination.[5] |
| Skin and Body Protection | Long-sleeved laboratory coat. | A fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times in the laboratory. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. | If working in a poorly ventilated area, or if the solid material is being handled in a way that generates dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[6] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
The causality behind these choices lies in creating multiple barriers to exposure. For instance, safety glasses protect against direct splashes, while the side shields offer peripheral protection. Nitrile gloves provide good chemical resistance for incidental contact, but their integrity can be compromised with prolonged exposure, hence the recommendation for frequent changes.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective means of minimizing exposure to hazardous substances. For this compound, the following should be implemented:
-
Ventilation: All handling of this compound should be performed in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[7]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area. In case of accidental contact, immediate and thorough flushing is critical.
Safe Handling and Operational Protocols
Adherence to standardized operational protocols is key to preventing accidents and ensuring reproducible experimental outcomes.
General Handling
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid the formation of dust and aerosols.[9]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[9]
-
Keep the container tightly closed when not in use and store it in a dry, well-ventilated place.[1][2]
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne particles.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the container with weighing paper to prevent generating dust.
-
Clean any spills on the balance immediately using appropriate procedures (see Section 5).
-
Close the container tightly immediately after use.
Emergency Procedures: Spill and Exposure Management
A clear and practiced emergency plan is crucial. The following diagram and steps outline the immediate actions to be taken in the event of a spill.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Liquid waste should be collected in a compatible, labeled waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2]
By integrating these scientifically grounded safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of all personnel and the integrity of your research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. aksci.com [aksci.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
